3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGDGRIYQQKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462905 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26011-57-4 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development. It details established synthetic routes, including the widely employed reduction of a nitro precursor, and explores modern catalytic approaches. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and practical insights to ensure scientific integrity and reproducibility. The guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of the synthesis of this important scaffold.
Introduction: The Significance of the 3,4-Dihydro-2H-1,4-benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 6-amino substituted analogue, this compound, is a particularly valuable building block, serving as a crucial precursor for the synthesis of more complex molecules with therapeutic potential. Its primary amine functionality provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
This guide will focus on the most reliable and efficient methods for the preparation of this key intermediate, providing both foundational knowledge and advanced perspectives on its synthesis.
The Principal Synthetic Pathway: A Two-Step Approach
The most common and well-established route to this compound is a two-step sequence commencing with the formation of the benzoxazine ring system, followed by the reduction of a nitro group at the 6-position.
Diagram of the Principal Synthetic Pathway:
Caption: The primary two-step synthesis of the target amine.
Step 1: Synthesis of the Precursor, 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
The initial and critical step in this pathway is the construction of the benzoxazine ring with a nitro group at the desired position. This is typically achieved through the reaction of 2-amino-4-nitrophenol with a two-carbon electrophile, most commonly 1,2-dibromoethane.
Reaction Mechanism: The synthesis proceeds via a tandem nucleophilic substitution. The phenoxide, formed by deprotonation of the hydroxyl group of 2-amino-4-nitrophenol under basic conditions, acts as the initial nucleophile, displacing one of the bromide ions from 1,2-dibromoethane. This is followed by an intramolecular nucleophilic attack by the amino group on the resulting alkyl bromide, leading to the closure of the six-membered benzoxazine ring.
Starting Material Synthesis: Preparation of 2-Amino-4-nitrophenol
A reliable and scalable synthesis of the starting material, 2-amino-4-nitrophenol, involves the selective reduction of 2,4-dinitrophenol.[2][3]
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [2]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
Reagent Addition: With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.
-
Reduction: Once the temperature reaches 85°C, turn off the heat and allow the mixture to cool to 70°C. At this point, add 700 g (5.4 moles) of 60% fused sodium sulfide in approximately 100 g portions at 5-minute intervals. The temperature of the reaction should be maintained between 80-85°C, using external cooling if necessary.
-
Work-up and Purification: After the addition is complete, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel. Cool the filtrate overnight to induce crystallization. Collect the crude product by filtration and dissolve it in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (approximately 100 mL). Add 10 g of activated charcoal (Norit), heat the solution, and filter it while hot. Cool the filtrate to 20°C to obtain the purified 2-amino-4-nitrophenol.
-
Yield: 160–167 g (64–67%).
-
Characterization: Melting point: 140–142°C.
Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
Reaction Setup: To a solution of 2-amino-4-nitrophenol in a suitable solvent such as acetone, add a base like potassium carbonate.
-
Cyclization: Add 1,2-dibromoethane to the mixture and reflux for an extended period (e.g., 3 days).[1]
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over a suitable drying agent (e.g., MgSO4), and concentrate it to obtain the crude product. Purify the product by column chromatography on silica gel.
Step 2: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
The final step in this pathway is the reduction of the nitro group to the corresponding primary amine. Several methods are available for this transformation, each with its own advantages in terms of chemoselectivity, reaction conditions, and scalability.
Diagram of Reduction Methods:
Caption: Common methods for the reduction of the nitro group.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the desired this compound.
Table 1: Comparison of Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | H₂ (1-3 atm), Pd/C, MeOH or EtOH, RT | Clean reaction, high yield, easy work-up | Requires specialized hydrogenation equipment, potential for side reactions with other reducible functional groups |
| Fe/AcOH | Fe powder, Acetic Acid, EtOH/H₂O, Reflux | Inexpensive, tolerates some functional groups | Can be slow, work-up can be challenging due to iron salts |
| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH, Reflux | Mild conditions, good for substrates with acid-sensitive groups | Stoichiometric amounts of tin salts are required, leading to significant waste |
Chemical reduction methods offer an alternative to catalytic hydrogenation and can be more practical for laboratories not equipped for high-pressure reactions.
Experimental Protocol: Reduction with Iron in Acetic Acid [3]
-
Reaction Setup: To a solution of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a mixture of ethanol and acetic acid, add iron powder.
-
Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture and dilute it with water. Neutralize the solution with an aqueous base (e.g., NaOH) to a pH of 8. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate to yield the product.
Experimental Protocol: Reduction with Tin(II) Chloride Dihydrate [5][6]
-
Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in ethanol and cool the solution to 0°C.
-
Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution. Allow the mixture to warm to room temperature and then heat to reflux.
-
Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solvent and partition the residue between ethyl acetate and an aqueous base (e.g., 2M KOH) to precipitate tin salts. Filter the mixture and separate the organic layer. Wash, dry, and concentrate the organic phase to obtain the product.
Modern Synthetic Approaches: Palladium- and Copper-Catalyzed Cross-Coupling Reactions
While the classical two-step pathway is robust, modern organic synthesis offers more convergent and potentially more efficient routes to the 3,4-dihydro-2H-1,4-benzoxazine core through transition-metal-catalyzed cross-coupling reactions. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, allow for the direct formation of the N-aryl bond in an intramolecular fashion.
Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7] In the context of 3,4-dihydro-2H-1,4-benzoxazine synthesis, this can be envisioned as an intramolecular cyclization of a suitably functionalized precursor, such as a 2-(2-haloethoxy)aniline derivative.
Conceptual Pathway:
Caption: Intramolecular Buchwald-Hartwig amination approach.
This approach offers the potential for a more direct synthesis of the benzoxazine ring system, potentially avoiding the need for a separate reduction step if the amino group is already present in the starting material.
Intramolecular Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. Similar to the Buchwald-Hartwig reaction, an intramolecular Ullmann condensation of a 2-(2-haloethoxy)aniline could provide a direct route to the 3,4-dihydro-2H-1,4-benzoxazine core. While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable synthetic tool.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the reduction of the corresponding 6-nitro precursor being the most reliable and widely used method. This guide has provided detailed protocols for this principal pathway, including the synthesis of the necessary starting materials and a comparison of various reduction techniques. The choice of a specific method will depend on the scale of the synthesis, the available equipment, and the presence of other functional groups in the molecule.
Modern catalytic methods, such as the intramolecular Buchwald-Hartwig amination and Ullmann condensation, represent promising avenues for future research and process development. These approaches offer the potential for more convergent and atom-economical syntheses of the 3,4-dihydro-2H-1,4-benzoxazine scaffold and warrant further investigation for their application in the synthesis of this important pharmaceutical intermediate. As the demand for novel therapeutics continues to grow, the development of efficient and sustainable synthetic routes to key building blocks like this compound will remain a critical area of focus for the scientific community.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a significant heterocyclic compound, has garnered attention in medicinal chemistry due to its versatile scaffold and presence in various biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and burgeoning applications in drug discovery, offering a critical resource for professionals in the field. The dihydrobenzoxazine core is a privileged structure, and its derivatives have shown promise in a range of therapeutic areas.[1]
Chemical Identity and Structure
CAS Number: 26011-57-4[2]
Molecular Formula: C₈H₁₀N₂O[2]
Molecular Weight: 150.18 g/mol [2]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively documented in publicly available literature, the physicochemical properties of the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, provide a useful reference point.
| Property | Value (for 3,4-dihydro-2H-1,4-benzoxazine) | Source |
| Molecular Formula | C₈H₉NO | [3][4] |
| Molar Mass | 135.16 g/mol | [3][4] |
| Boiling Point | 85°C/0.75mm | [3] |
| Density | 1.095±0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [3] |
Synthesis and Purification
The primary and most direct route to this compound involves the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
The following is a generalized protocol based on common reduction methods for aromatic nitro compounds. The specific conditions may require optimization.
Materials:
-
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 28226-22-4)[5][6]
-
Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride (SnCl₂), or Iron powder (Fe))
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
-
Acid (if using Fe, e.g., Hydrochloric acid (HCl))
-
Base for workup (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))
Procedure:
-
Dissolution: Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent in a round-bottom flask.
-
Addition of Reducing Agent:
-
Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution.
-
Chemical Reduction: Add a stoichiometric excess of SnCl₂ or Fe powder. If using Fe, add a catalytic amount of HCl.
-
-
Reaction:
-
Catalytic Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Chemical Reduction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Chemical Reduction: Cool the reaction mixture to room temperature. If acidic, neutralize with a suitable base. Extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Expected ¹H NMR Signals:
-
Aromatic protons in the range of δ 6.0-7.0 ppm.
-
Protons of the -OCH₂- group of the oxazine ring around δ 4.0-4.5 ppm.
-
Protons of the -NCH₂- group of the oxazine ring around δ 3.0-3.5 ppm.
-
Protons of the -NH₂ group as a broad singlet.
-
A signal for the -NH- proton of the oxazine ring.
Expected ¹³C NMR Signals:
-
Aromatic carbons in the range of δ 100-150 ppm.
-
Carbon of the -OCH₂- group around δ 65 ppm.
-
Carbon of the -NCH₂- group around δ 45 ppm.
Expected Mass Spectrometry:
-
The ESI-HRMS is expected to show a [M+H]⁺ peak corresponding to the molecular formula C₈H₁₁N₂O⁺.
Applications in Drug Discovery
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Serotonin Receptor Antagonism
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been designed and synthesized as potent antagonists for serotonin receptors, particularly the 5-HT₃ and 5-HT₆ subtypes.[9] These receptors are implicated in the pathophysiology of various central nervous system disorders.
-
5-HT₆ Receptor Antagonists: Compounds with subnanomolar affinities for the 5-HT₆ receptor have been developed, showing potential for the treatment of cognitive disorders and Alzheimer's disease.[1]
-
5-HT₃ Receptor Antagonists: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have demonstrated potent and long-acting 5-HT₃ receptor antagonistic activity, which is relevant for the management of chemotherapy-induced nausea and vomiting.[9]
Anti-inflammatory and Neuroprotective Potential
Recent studies have explored the modification of the 2H-1,4-benzoxazin-3(4H)-one scaffold, a close analog, with 1,2,3-triazole moieties to investigate their anti-inflammatory activity in neuronal cells.[10] This line of research suggests the potential of benzoxazine derivatives in developing treatments for neurodegenerative diseases with an inflammatory component.[10]
Other Potential Therapeutic Areas
The benzoxazine core has been associated with a broad spectrum of biological activities, including:
Conclusion
This compound is a valuable building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its scaffold make it a compound of significant interest for further research and development in the pharmaceutical industry. The exploration of its derivatives is likely to yield new drug candidates for a variety of diseases, particularly those affecting the central nervous system.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% | Fisher Scientific [fishersci.ca]
- 6. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4-dihydro-2H-1,4-benzoxazin-6-ol | 26021-57-8 [chemicalbook.com]
- 9. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3,4-Dihydro-2H-1,4-Benzoxazin-6-amine and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine core is a compelling scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features and the amenability to substitution at various positions have led to the discovery of a diverse array of biological activities. This in-depth technical guide focuses on the biological landscape of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine and its closely related analogues. While direct and extensive research on the 6-amino parent compound remains nascent, a wealth of data on its derivatives provides a strong foundation for understanding its potential pharmacological profile. This guide will synthesize the existing knowledge, delving into the nuances of its antimicrobial, anticancer, and neuroprotective activities, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references to empower your research and development endeavors.
The 3,4-Dihydro-2H-1,4-Benzoxazine Nucleus: A Structural Overview
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a bicyclic heterocycle composed of a benzene ring fused to a 1,4-oxazine ring. The "dihydro" designation indicates the saturation of two carbon atoms in the oxazine ring. The numbering of the atoms in the ring system is crucial for understanding the structure-activity relationships of its derivatives. The placement of the amino group at the 6-position of this scaffold is of particular interest, as the introduction of nitrogen-containing functional groups can significantly influence the molecule's physicochemical properties and biological interactions.
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the reduction of a corresponding nitro-substituted benzoxazine. For instance, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine can be reduced to the desired 6-amino derivative. The versatility of synthetic strategies allows for the introduction of a wide range of substituents on both the aromatic and heterocyclic rings, enabling the fine-tuning of biological activity.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The incorporation of an amino group, among other functional groups, can disrupt microbial processes, leading to enhanced antimicrobial action.
Mechanism of Antimicrobial Action
The precise mechanisms by which benzoxazine derivatives exert their antimicrobial effects are multifaceted and can vary depending on the specific substitutions. However, several key modes of action have been proposed:
-
Disruption of Microbial Membranes: The lipophilic nature of the benzoxazine core can facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.
-
Inhibition of Essential Enzymes: Certain derivatives have been shown to inhibit key microbial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. Molecular docking studies have revealed strong binding affinities of some benzoxazine derivatives to the active site of E. coli DNA gyrase.
-
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzoxazine derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to conventional antibiotics.
Spectrum of Activity
Studies have demonstrated the efficacy of 1,4-benzoxazine derivatives against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.[1] Furthermore, antifungal activity against various fungal species has also been reported. The presence of specific substituents, such as nitro and trifluoromethyl groups, has been shown to enhance the antimicrobial potency of these compounds.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The following is a standardized broth microdilution protocol.
Objective: To determine the lowest concentration of a 3,4-dihydro-2H-1,4-benzoxazine derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compound (3,4-dihydro-2H-1,4-benzoxazine derivative)
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth directly in the 96-well plate. This will create a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is typically achieved by suspending a few colonies in sterile saline and adjusting the turbidity.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including the positive and negative control wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Causality and Self-Validation: This protocol includes positive and negative controls to ensure the validity of the results. The positive control confirms the susceptibility of the microorganism to a known antimicrobial agent, while the negative control ensures the sterility of the broth. The use of a standardized inoculum is critical for reproducibility.
Anticancer Activity: Targeting Key Oncogenic Pathways
The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this core have demonstrated cytotoxic activity against various cancer cell lines, acting through diverse mechanisms of action.
Mechanisms of Anticancer Action
The anticancer properties of benzoxazine derivatives are attributed to their ability to interfere with critical cellular processes that are often dysregulated in cancer:
-
Induction of Apoptosis: Many benzoxazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.
-
Targeting Oncogenic Signaling Pathways: Some derivatives have been found to inhibit key signaling pathways that are crucial for cancer cell growth and survival. For example, certain benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[3]
-
Kinase Inhibition: The benzodiazine class of heterocycles, which shares structural similarities with benzoxazines, has been extensively studied for its kinase inhibitory activity.[4] It is plausible that certain benzoxazine derivatives also exert their anticancer effects through the inhibition of specific kinases involved in cancer progression.
In Vivo Efficacy
In vivo studies using animal models have provided further evidence for the anticancer potential of benzoxazine derivatives. For instance, benzoxazine and aminomethyl compounds derived from eugenol have demonstrated the ability to reduce cancer incidence and tumor weight in a mouse fibrosarcoma model.[5]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Objective: To determine the concentration of a 3,4-dihydro-2H-1,4-benzoxazine derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound prepared by serial dilution in complete medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.
Workflow Diagram: MTT Cell Viability Assay
Caption: Workflow for determining the IC50 of a test compound using the MTT assay.
Neuroprotective Activity: A Shield Against Neuronal Damage
A growing body of evidence suggests that 3,4-dihydro-2H-1,4-benzoxazine derivatives possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases.
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are thought to be mediated by several mechanisms:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in many neurodegenerative disorders. Benzoxazine derivatives, particularly those with amino substituents, can act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage. A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to inhibit oxidative stress-mediated neuronal degeneration.[6]
-
Anti-inflammatory Effects: Neuroinflammation plays a critical role in the pathogenesis of neurodegenerative diseases. Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, indicating their anti-inflammatory potential.[7]
-
Modulation of Neurotransmitter Systems: Some benzoxazine derivatives have been found to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, suggesting a potential role in modulating neuronal signaling and function.
Structure-Activity Relationship Insights
Structure-activity relationship studies have provided valuable insights into the key structural features required for neuroprotective activity. For instance, in a series of 2-alkylamino-1,4-benzoxazine derivatives, the 3,3-diphenyl-substituted compound was identified as a potent neuroprotective agent with low intrinsic cytotoxicity.[8] Furthermore, in a study of 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents were found to be essential for efficient neuroprotective activity, with the 8-benzylamino substituted compounds being the most promising.[6]
Experimental Protocol: In Vitro Oxidative Stress-Induced Neuronal Cell Death Assay
This protocol describes an in vitro assay to evaluate the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.
Objective: To assess the ability of a 3,4-dihydro-2H-1,4-benzoxazine derivative to protect neuronal cells from death induced by an oxidative agent (e.g., hydrogen peroxide or glutamate).
Materials:
-
Test compound
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., H2O2)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay or Calcein-AM/Propidium Iodide staining)
-
Fluorescence microscope (for staining methods)
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate flasks and differentiate them into a neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y cells).
-
Cell Seeding: Seed the differentiated neuronal cells into 96-well plates.
-
Pre-treatment with Compound: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2 at a pre-determined toxic concentration) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize under a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of neuroprotection conferred by the compound at each concentration compared to the cells treated with the oxidative agent alone.
Signaling Pathway: Neuroprotection via Antioxidant and Anti-inflammatory Mechanisms
Caption: Proposed neuroprotective mechanisms of this compound derivatives.
Future Directions and Concluding Remarks
The 3,4-dihydro-2H-1,4-benzoxazine scaffold, particularly with a 6-amino substitution, represents a promising starting point for the development of novel therapeutics. The diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, highlight the versatility of this chemical entity. Future research should focus on several key areas:
-
Comprehensive SAR Studies: A systematic investigation of the structure-activity relationships, particularly concerning the nature and position of the amino group and other substituents, is crucial for optimizing the potency and selectivity of these compounds.
-
Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular mechanisms underlying the observed biological activities. This will involve identifying specific molecular targets and signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their progression into preclinical and clinical development.
-
Exploration of Other Therapeutic Areas: Given the broad range of biological activities, the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives in other therapeutic areas, such as cardiovascular and metabolic diseases, should be explored.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Derivatives and Analogs
Abstract
The 3,4-dihydro-2H-1,4-benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, conferring a wide range of pharmacological activities to its derivatives.[1][2] This guide provides an in-depth technical overview of a specific, highly promising subclass: 3,4-dihydro-2H-1,4-benzoxazin-6-amine and its analogs. We will explore the core chemical features, strategic synthetic pathways, key biological activities, and the underlying mechanisms of action that make these compounds compelling candidates for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into this versatile class of molecules.
Introduction: The 1,4-Benzoxazine Core - A Versatile Scaffold
The fusion of a benzene ring with a 1,4-oxazine ring creates the benzoxazine heterocyclic motif, a structure that provides an excellent foundation for developing biologically active compounds.[3] This scaffold's chemical stability and the specific spatial arrangement of its heteroatoms facilitate targeted interactions with a variety of biological macromolecules.[3] The 3,4-dihydro-2H-1,4-benzoxazine core, in particular, has been the subject of intensive study, with derivatives exhibiting a remarkable spectrum of activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]
The introduction of an amine group at the 6-position of this scaffold is a key structural modification. This functional group can significantly influence the molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and target engagement. This guide will focus specifically on the synthesis, properties, and applications of these 6-amino derivatives and their close analogs.
Synthetic Strategies for the 6-Amino-3,4-dihydro-2H-1,4-benzoxazine Core
The construction of the this compound core is a multi-step process that requires careful strategic planning. A common and effective approach involves the synthesis of a 6-nitro precursor, followed by a reduction to the desired 6-amino compound. This strategy allows for the introduction of the key amine functionality late in the synthetic sequence.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: first, the formation of the benzoxazine ring with a nitro group at the 6-position, and second, the selective reduction of the nitro group.
Caption: General workflow for the synthesis of the 6-amino-3,4-dihydro-2H-1,4-benzoxazine core.
Experimental Protocol: Synthesis of this compound
This protocol details a representative synthesis starting from a commercially available precursor.
Step 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
Rationale: This step establishes the core benzoxazine ring system with the nitro group correctly positioned for subsequent reduction. The choice of 1,2-dibromoethane provides the two-carbon linker required for the oxazine ring.
-
Procedure:
-
To a solution of 2-amino-5-nitrophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
-
Step 2: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine to this compound [6]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yield and minimal side products.
-
Procedure:
-
Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified by recrystallization or chromatography if necessary.
-
Key Analogs and Derivatives
Once the 6-amino core is synthesized, it serves as a versatile intermediate for the creation of a diverse library of analogs. The primary amine at the 6-position and the secondary amine within the oxazine ring are both amenable to further derivatization.
-
N-Alkylation/Arylation at the 6-Amino Group: The 6-amino group can be functionalized through reactions such as reductive amination, acylation, or sulfonylation to introduce a wide variety of substituents.
-
N-Alkylation/Arylation at the 4-Position: The secondary amine in the oxazine ring can be alkylated or arylated to introduce further structural diversity.[3]
-
Substitution on the Oxazine Ring: Modifications at the 2- and 3-positions of the oxazine ring can also be achieved through various synthetic routes, influencing the conformation and biological activity of the molecule.
Biological Activities and Mechanisms of Action
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a wide array of biological activities. The presence of the 6-amino group can enhance or modulate these activities.
Neuroprotective Effects
Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents. Their mechanism of action is often multifaceted, involving the inhibition of key intracellular signaling kinases.
-
Mechanism of Action: A prominent neuroprotective mechanism involves the inhibition of Glycogen Synthase Kinase 3 (GSK-3) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4] Both GSK-3 and p38 MAPK are implicated in neuronal apoptosis and inflammatory pathways in neurodegenerative diseases.[4][7] By inhibiting these kinases, 6-amino-1,4-benzoxazine derivatives can disrupt these pathological cascades. p38 MAPK can inactivate GSK3β through direct phosphorylation at its C-terminus, providing an alternative regulatory pathway to the well-known Akt-mediated phosphorylation.[8][9]
Caption: Proposed neuroprotective mechanism via inhibition of p38 MAPK and GSK-3β signaling.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Benzoxazine derivatives have shown promise as anti-inflammatory agents.
-
Mechanism of Action: One of the primary anti-inflammatory mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][5] Additionally, some derivatives can activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[10] Activation of this pathway leads to a reduction in reactive oxygen species (ROS) and alleviates inflammation.[10]
Antimicrobial Properties
The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. The benzoxazine scaffold is a promising starting point for the development of novel antibacterial and antifungal drugs.
-
Mechanism of Action: The antimicrobial activity of benzoxazine derivatives can be attributed to several mechanisms. One proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication.[11] By interfering with this enzyme, these compounds can halt bacterial proliferation. Another mechanism involves electrostatic interactions with the bacterial cell membrane, leading to disruption of membrane integrity and cell death.[2] The presence of amine and phenolic groups, which can be generated by the ring-opening of the oxazine structure, is believed to contribute to this effect.[2][12]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design. While specific quantitative SAR data for a broad range of 6-amino derivatives is still emerging, general trends can be extrapolated from studies on the broader 1,4-benzoxazine class.
| Substitution Position | General Observation | Potential Impact |
| 6-Position (Amine) | Provides a key point for hydrogen bonding and can be derivatized to modulate polarity and target interactions. | Influences solubility, cell permeability, and binding affinity. |
| Benzene Ring | The presence and position of electron-donating or -withdrawing groups can significantly alter activity.[13] | Modulates the electronic properties of the aromatic system, affecting target binding. |
| 4-Position (N-H) | Substitution at this position can influence the overall shape and lipophilicity of the molecule. | Affects pharmacokinetics and can introduce additional points of interaction with the target. |
| 2- and 3-Positions | Substitution on the oxazine ring can impact the molecule's conformation and metabolic stability. | Can be used to fine-tune the three-dimensional shape for optimal target fit. |
Table 1: General Structure-Activity Relationship Trends for 1,4-Benzoxazine Derivatives.
For example, in a series of benzoxazinone derivatives, it was found that substitution on the benzene ring generally reduced inhibitory potential against α-chymotrypsin, while specific halogen substitutions on a phenyl substituent increased potency.[13] For antimicrobial sulfonamide derivatives, fluoro substitution on an aromatic ring attached to the core enhanced activity.[14] These findings underscore the importance of systematic modification and testing to optimize the biological activity of the 6-amino-3,4-dihydro-2H-1,4-benzoxazine scaffold.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Key characteristic signals in ¹H NMR include those for the aromatic protons, the diastereotopic protons of the -O-CH₂- and -N-CH₂- groups in the oxazine ring, and the protons of the 6-amino group and any derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the amine and amide groups, C-O stretches of the ether linkage, and aromatic C-H and C=C vibrations.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds and for purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
HPLC-MS Protocol for Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might run from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for these basic compounds.
-
Detection: Full scan mode to identify the molecular ion ([M+H]⁺) and tandem MS (MS/MS) for structural confirmation.
-
-
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising core for the development of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive area for further research. Future work should focus on the synthesis and screening of large, diverse libraries of 6-amino analogs to build a more comprehensive understanding of their structure-activity relationships. In-depth mechanistic studies will be crucial to fully elucidate their modes of action and to identify the most promising candidates for preclinical and clinical development. The continued exploration of this privileged scaffold holds significant potential for addressing unmet needs in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer’s and Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfans.org [ijfans.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation by p38 MAPK as an Alternative Pathway for GSK3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
spectroscopic data (NMR, IR, MS) of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 26011-57-4), a key intermediate in medicinal chemistry and drug development.[1] The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various synthetic and biological contexts. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Molecular Structure and Properties
This compound possesses a benzoxazine core, which is a privileged scaffold in many biologically active compounds.[2][3] Its molecular formula is C₈H₁₀N₂O, with a corresponding molecular weight of 150.18 g/mol .[1] The structure combines an aromatic amine with a dihydro-oxazine ring, presenting distinct spectroscopic features that will be explored in detail.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, with interpretation based on analogous structures and chemical principles.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.45 | d | 1H | Ar-H (H-8) |
| ~6.10 | dd | 1H | Ar-H (H-7) |
| ~5.95 | d | 1H | Ar-H (H-5) |
| ~5.50 | s | 1H | N-H (amine) |
| ~4.50 | s (br) | 2H | N-H (oxazine) |
| ~4.10 | t | 2H | O-CH₂ (H-2) |
| ~3.25 | t | 2H | N-CH₂ (H-3) |
Interpretation:
-
Aromatic Region (δ 5.9-6.5 ppm): The three aromatic protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating amine and ether functionalities shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm). The proton at H-8, ortho to the oxygen, is expected to be the most downfield of the aromatic signals.
-
Amine Protons (δ ~4.50 and ~5.50 ppm): The primary amine protons (-NH₂) are expected to appear as a broad singlet around δ 4.50 ppm. The secondary amine proton in the oxazine ring (-NH-) will also be a broad singlet, likely further downfield around δ 5.50 ppm. These signals are typically broad due to quadrupole effects of the nitrogen and may exchange with D₂O.
-
Aliphatic Region (δ 3.2-4.1 ppm): The two methylene groups of the oxazine ring appear as triplets due to coupling with each other. The methylene group adjacent to the oxygen (H-2) is more deshielded and appears further downfield (~4.10 ppm) compared to the methylene group adjacent to the nitrogen (H-3, ~3.25 ppm). This is consistent with data from similar benzoxazine structures.[4]
Experimental Protocol: ¹H NMR Spectroscopy
Figure 2: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-6 |
| ~138.0 | C-4a |
| ~132.0 | C-8a |
| ~117.0 | C-8 |
| ~105.0 | C-7 |
| ~102.0 | C-5 |
| ~64.0 | C-2 |
| ~44.0 | C-3 |
Interpretation:
-
Aromatic Carbons (δ 102-142 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the amine group (C-6) is significantly shielded and appears at the most downfield position (~142.0 ppm). The quaternary carbons (C-4a and C-8a) are also downfield. The protonated aromatic carbons (C-5, C-7, C-8) are more upfield.
-
Aliphatic Carbons (δ 44-64 ppm): The two aliphatic carbons of the oxazine ring are clearly distinguished. The carbon bonded to oxygen (C-2) is more deshielded (~64.0 ppm) than the carbon bonded to nitrogen (C-3, ~44.0 ppm), consistent with the electronegativity of the heteroatoms.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the use of proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp | N-H stretch (primary amine) |
| 3350-3250 | Medium, broad | N-H stretch (secondary amine) |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (amine) / C=C stretch (aromatic) |
| 1520-1480 | Strong | C=C stretch (aromatic) |
| 1280-1200 | Strong | C-N stretch (aromatic amine) |
| 1250-1180 | Strong | Asymmetric C-O-C stretch (ether) |
| 1100-1000 | Medium | Symmetric C-O-C stretch (ether) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation:
The IR spectrum is expected to be dominated by the characteristic stretches of the N-H bonds of the primary and secondary amines in the high-frequency region. The presence of both aromatic and aliphatic C-H stretches will also be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain strong absorptions corresponding to the aromatic C=C stretching, C-N stretching, and the characteristic asymmetric and symmetric C-O-C stretching of the ether linkage in the oxazine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular Ion) |
| 133 | [M - NH₃]⁺ |
| 121 | [M - CH₂NH]⁺ |
| 106 | [M - C₂H₄O]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
Interpretation:
The molecular ion peak is expected at m/z 150, corresponding to the molecular weight of the compound.[1] A plausible fragmentation pathway involves the loss of small, stable neutral molecules or radicals from the oxazine ring.
Figure 3: Proposed mass fragmentation pathway for this compound.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer would be used to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation and quality control of this compound. The predicted NMR, IR, and MS data offer clear and distinct signatures that, when combined, allow for the unambiguous identification of this important chemical entity. The provided experimental protocols represent standard, validated methods that can be readily implemented in any analytical or synthetic chemistry laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
solubility of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine in different solvents
An In-Depth Technical Guide to the Solubility Profiling of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive framework for the solubility characterization of this compound, a molecule belonging to the benzoxazine class of heterocyclic compounds which are of significant interest in medicinal chemistry.[2] As a Senior Application Scientist, the perspective offered herein moves beyond simple protocol recitation to instill a deep, causal understanding of the experimental choices and theoretical underpinnings. We will navigate from in silico prediction to gold-standard experimental validation, equipping researchers and drug development professionals with a robust, self-validating system for generating reliable solubility data. This document is structured to provide actionable insights, detailed experimental workflows, and the theoretical context necessary for proficiently assessing this key physicochemical parameter.
Part 1: Molecular Structure and Physicochemical Context
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound (Molecular Formula: C₈H₁₀N₂O, Molecular Weight: 150.18 g/mol ) possesses several key functional groups that dictate its interaction with various solvents.[3]
-
Aromatic Amine (-NH₂): The primary amine on the benzene ring is a key site for hydrogen bonding, both as a donor and an acceptor. Its basicity (pKa) will be a primary driver of pH-dependent solubility. In acidic media, this group will become protonated (-NH₃⁺), significantly increasing its polarity and affinity for aqueous solvents.
-
Benzoxazine Core: This bicyclic system consists of a benzene ring fused to a morpholine-like ring. The ether linkage (-O-) and the secondary amine (-NH-) within the oxazine ring are both capable of acting as hydrogen bond acceptors. The secondary amine is also a hydrogen bond donor and a basic center that can be protonated.
-
Overall Polarity: The presence of multiple heteroatoms (two nitrogens, one oxygen) imparts a degree of polarity to the molecule. However, the aromatic ring contributes significant nonpolar surface area. The interplay between these features suggests that solubility will be highly dependent on the solvent system.
The solubility of a crystalline drug is a function of the equilibrium between the solid crystal lattice and the solvated state.[4] For this compound, the intermolecular forces in its solid state (crystal lattice energy) must be overcome by favorable interactions with solvent molecules. The presence of multiple hydrogen bonding moieties suggests that solvents capable of engaging in these interactions will be more effective.
Part 2: Theoretical Solubility Prediction: An In Silico First Approach
Before committing valuable resources to laboratory experiments, computational methods provide a rapid and cost-effective means to estimate solubility.[5] These in silico tools are invaluable for early-stage screening and for designing subsequent experimental work.[1][6]
Quantitative Structure-Property Relationship (QSPR) Models: These models build mathematical relationships between a compound's structural features and its measured solubility.[4][5] A well-established approach is the General Solubility Equation (GSE), which uses the octanol-water partition coefficient (logP) and the melting point (MP) to estimate aqueous solubility.[4][7]
-
logP (Lipophilicity): Represents the partitioning of the compound between an oily (octanol) and an aqueous phase. Higher logP values correlate with lower aqueous solubility.
-
Melting Point (MP): Serves as a surrogate for the crystal lattice energy. A higher melting point implies stronger intermolecular forces in the solid state, which require more energy to break, thus leading to lower solubility.
Modern approaches leverage machine learning and graph convolutional neural networks (GCNN) trained on large datasets of drug-like molecules to provide more accurate predictions.[7] These models can analyze the entire molecular structure to identify subtle features that influence solubility.[7]
Caption: Workflow for in silico solubility prediction.
Part 3: Experimental Determination of Solubility
Experimental validation is essential for obtaining definitive solubility data. The choice of method depends on the stage of drug development, balancing throughput with accuracy. The two primary types of solubility measured are kinetic and thermodynamic.[6][8]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[6][9]
-
Thermodynamic (Equilibrium) Solubility: Measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[10] This is the "true" solubility and is the gold-standard measurement required for pre-formulation and later-stage development.[9]
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is chosen for its speed and suitability for screening large numbers of compounds. It relies on detecting precipitate formation by measuring light scattering.[9]
Principle: A laser beam is passed through the sample solution. If undissolved particles are present, they will scatter the light, and a detector placed at a 90° angle measures the intensity of this scattered light.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO solution from the serial dilution plate to a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement: Read the plate using a laser nephelometer to measure the turbidity (light scattering) in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Caption: Experimental workflow for kinetic solubility determination.
Experimental Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)
This method is the definitive standard for determining thermodynamic solubility.[8] It ensures that a true equilibrium is reached between the solid and dissolved states of the compound.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the solution becomes constant.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer (e.g., Water, pH 1.2 HCl, pH 7.4 PBS, Ethanol). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated supernatant. This is a critical step. Centrifugation followed by careful removal of the supernatant is common. Alternatively, filtration can be used, but one must be cautious of potential compound adsorption to the filter material.[10]
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Using a standard curve of known concentrations, determine the concentration of the compound in the original saturated supernatant. This value represents the equilibrium solubility.
Part 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different conditions. This allows for a quick assessment of pH-dependence and the effect of organic co-solvents.
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.2 | 25 | Shake-Flask | [Insert Data] | [Insert Data] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Shake-Flask | [Insert Data] | [Insert Data] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Nephelometry | [Insert Data] | [Insert Data] |
| Water | ~7.0 | 25 | Shake-Flask | [Insert Data] | [Insert Data] |
| Ethanol | N/A | 25 | Shake-Flask | [Insert Data] | [Insert Data] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Shake-Flask | [Insert Data] | [Insert Data] |
Interpretation:
-
pH-Dependence: A significantly higher solubility in the pH 1.2 buffer compared to the pH 7.4 buffer would confirm the basic nature of the amine groups and their role in solubility. This is a critical piece of information for predicting oral absorption.
-
Kinetic vs. Thermodynamic: A large difference between the kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitating from a supersaturated state, which has implications for formulation design.
-
Organic Solvents: High solubility in solvents like Ethanol or DMSO is expected and provides essential information for preparing stock solutions for biological assays and for potential formulation with co-solvents.
Conclusion
The solubility of this compound is a multifaceted parameter that must be approached with a systematic and logical strategy. This guide outlines a comprehensive workflow, beginning with theoretical predictions that inform experimental design, followed by robust, validated protocols for determining both kinetic and thermodynamic solubility. By understanding the causal links between molecular structure, experimental conditions, and solubility outcomes, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a foundational pillar upon which successful drug discovery and development programs are built, enabling informed decisions from lead optimization through to formulation.
References
- 1. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Abstract
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. Within this esteemed class of compounds, 3,4-Dihydro-2H-1,4-benzoxazin-6-amine holds a position of particular significance, not as an end-product therapeutic, but as a crucial intermediate in the synthesis of complex molecular architectures. This in-depth technical guide delineates the historical development and discovery of this vital amine, tracing its origins from early 20th-century explorations of the benzoxazine core to its contemporary applications in drug development. We will navigate the key synthetic pathways, elucidate the underlying chemical principles, and provide detailed experimental protocols for its preparation, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery.
The Genesis of the Benzoxazine Core: Early Explorations
The story of this compound is intrinsically linked to the broader history of benzoxazines. These heterocyclic compounds, characterized by a benzene ring fused to an oxazine ring, have been a subject of chemical investigation for over a century. Early synthetic work, dating back to the first half of the 20th century, laid the foundational groundwork for the eventual synthesis of more complex derivatives.
A pivotal moment in the history of functionally substituted benzoxazines can be traced to the work of Newberry and Phillips in 1928. Their investigation into the nitration of (2H)-1,4-benzoxazin-3(4H)-one was a critical step, demonstrating that the aromatic ring of the benzoxazine nucleus could be readily functionalized.[1] This research established a viable pathway to introduce a nitro group at the 6-position, a chemical handle that would prove indispensable for the subsequent synthesis of the 6-amino derivative.
The Synthetic Pathway to a Key Intermediate: From Nitro Precursor to Amine
The synthesis of this compound is a classic illustration of strategic functional group manipulation in organic synthesis. The most prevalent and logical route proceeds through a two-step sequence: the nitration of a benzoxazine precursor followed by the reduction of the nitro group to an amine.
Step 1: Nitration of the Benzoxazine Core
The introduction of a nitro group onto the benzoxazine ring is typically achieved through electrophilic aromatic substitution. The precise conditions for this reaction can vary depending on the specific benzoxazine starting material. For instance, the nitration of (2H)-1,4-benzoxazin-3(4H)-one with a mixture of sulfuric and nitric acid yields the 6-nitro derivative.[1]
Diagram 1: Nitration of (2H)-1,4-benzoxazin-3(4H)-one
Step 2: Reduction of the Nitro Group
With the 6-nitro precursor in hand, the crucial step is the reduction of the nitro group to the corresponding amine. This transformation is a cornerstone of organic synthesis, and a variety of reducing agents can be employed. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).
The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For the synthesis of this compound, a robust and widely applicable method is the use of a metal in an acidic medium.
Diagram 2: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound, based on established chemical literature.
Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from established procedures for the nitration of benzoxazinones.
Materials:
-
(2H)-1,4-benzoxazin-3(4H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add (2H)-1,4-benzoxazin-3(4H)-one to concentrated sulfuric acid.
-
Maintain the temperature below 10°C and slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is then recrystallized from ethanol to yield pure 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
Reduction of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one to 6-Amino-2H-1,4-benzoxazin-3(4H)-one
Materials:
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 6-nitro-2H-1,4-benzoxazin-3(4H)-one and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add glacial acetic acid dropwise.
-
Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 6-amino-2H-1,4-benzoxazin-3(4H)-one.
-
Further purification can be achieved by recrystallization or column chromatography.
Reduction of the Lactam to form this compound
Materials:
-
6-Amino-2H-1,4-benzoxazin-3(4H)-one
-
Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a solution of 6-amino-2H-1,4-benzoxazin-3(4H)-one in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be performed by column chromatography on silica gel.
The Role in Drug Discovery: A Gateway to Complexity
While this compound itself is not typically a final drug product, its discovery and availability have been instrumental for the advancement of medicinal chemistry. The primary amine group at the 6-position provides a versatile handle for a wide array of chemical modifications, allowing for the synthesis of extensive libraries of compounds for biological screening.
Patents from the 1980s and 1990s clearly indicate the use of the 6-amino-3,4-dihydro-2H-1,4-benzoxazine scaffold in the development of novel therapeutic agents. For instance, its incorporation into more complex molecules has been explored for the development of antibacterial agents and compounds targeting various receptors in the central nervous system. This underscores the compound's value as a key building block in the rational design of new drugs.
Conclusion
The history of this compound is a testament to the incremental nature of scientific discovery. From the early foundational work on the benzoxazine core to the strategic development of synthetic routes for its functionalization, the journey of this molecule highlights the interplay between fundamental organic chemistry and its application in the quest for new medicines. While a single "eureka" moment for its discovery may be absent from the historical record, its emergence as a critical intermediate is undeniable. The synthetic pathways outlined in this guide provide a practical roadmap for its preparation, empowering researchers to continue harnessing the potential of this privileged scaffold in the ongoing endeavor of drug discovery and development.
References
A Technical Guide to Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine: Novel Research Trajectories
Introduction: The 3,4-Dihydro-2H-1,4-benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry
The 3,4-dihydro-2H-1,4-benzoxazine core is a heterocyclic motif of significant interest in contemporary drug discovery. Recognized as a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The structural rigidity of the fused ring system, combined with the electronic properties of the embedded oxygen and nitrogen heteroatoms, provides a unique three-dimensional framework for molecular recognition by a diverse array of biological targets. The specific subject of this guide, 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, offers a particularly attractive starting point for medicinal chemistry campaigns due to the presence of a primary amine at the 6-position. This functional group serves as a versatile chemical handle for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.
This technical guide will delineate three high-potential, yet underexplored, research avenues for the this compound core. For each area, we will present the core scientific rationale, propose key research questions, and provide detailed, actionable experimental protocols to empower researchers in their quest for novel therapeutic agents.
Research Area 1: Development of Selective Human Topoisomerase I (hTopo I) Inhibitors for Oncology
Scientific Rationale
Human topoisomerase I (hTopo I) is a critical enzyme in DNA replication and transcription, responsible for relaxing supercoiled DNA.[4] Its overexpression in various cancer cell lines makes it a validated and highly attractive target for anti-cancer drug development.[4] While camptothecin and its analogues are established hTopo I inhibitors, their clinical utility is often hampered by severe side effects and the emergence of drug resistance. The benzoxazine scaffold has been identified as a promising chemotype for novel hTopo I inhibitors.[4] Some derivatives have been shown to act as "poisons," stabilizing the covalent enzyme-DNA complex, which ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[4] The 6-amino group of this compound provides an ideal anchor point for designing derivatives that can establish specific interactions within the hTopo I-DNA cleavage complex, potentially leading to enhanced potency and a differentiated resistance profile compared to existing therapies.
Key Research Questions
-
Can derivatization of the 6-amino group with various aromatic and heterocyclic moieties lead to potent and selective hTopo I inhibitors?
-
What are the specific structural features that govern whether a derivative acts as a catalytic inhibitor versus a topoisomerase poison?
-
Can we identify derivatives with significant cytotoxic activity against a panel of human cancer cell lines, particularly those known to overexpress hTopo I?
-
Do the novel derivatives exhibit a favorable safety profile in non-cancerous cell lines?
Experimental Workflow and Protocols
The proposed research workflow involves the synthesis of a focused library of derivatives, followed by a cascade of in vitro assays to determine their biological activity.
Caption: Workflow for hTopo I Inhibitor Discovery.
Protocol 1: Synthesis of N-Aroyl Derivatives
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired aroyl chloride (e.g., benzoyl chloride, naphthoyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: hTopo I DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), recombinant hTopo I enzyme, and assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol).
-
Inhibitor Addition: Add varying concentrations of the synthesized benzoxazine derivatives (typically from a DMSO stock solution). Include a positive control (e.g., Camptothecin) and a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands using an intercalating dye (e.g., ethidium bromide or SYBR Safe). Inhibition is observed as a dose-dependent decrease in the formation of relaxed DNA from the supercoiled substrate.
Research Area 2: Targeting Neuroinflammation via Cannabinoid Receptor 2 (CB₂) Agonism
Scientific Rationale
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The cannabinoid receptor 2 (CB₂) is primarily expressed on immune cells, including microglia, and its activation is known to exert potent anti-inflammatory effects.[5] Importantly, CB₂ is largely absent from neurons in the central nervous system, meaning that CB₂-selective agonists are devoid of the psychoactive side effects associated with CB₁ receptor activation. The related 1,3-benzoxazine scaffold has recently been validated as a versatile chemotype for the development of selective CB₂ agonists.[5] We hypothesize that the this compound core can be similarly decorated to produce novel, potent, and selective CB₂ agonists for the treatment of neuroinflammatory conditions.
Key Research Questions
-
Can functionalization of the 6-amino position with lipophilic side chains, known to favor CB receptor binding, yield potent CB₂ agonists?
-
Can high selectivity for CB₂ over CB₁ be achieved to ensure a non-psychoactive profile?
-
Do the lead compounds effectively suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from activated microglial cells?
-
What is the downstream signaling mechanism of action (e.g., inhibition of cyclic AMP, activation of MAPK pathways)?
Experimental Workflow and Protocols
The discovery process will begin with chemical synthesis, followed by receptor binding and functional assays, and culminating in cell-based inflammation models.
Caption: Workflow for CB2 Agonist Discovery.
Protocol 3: Radioligand Binding Assay for CB₁ and CB₂ Receptors
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing either human CB₁ or CB₂ receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine receptor membranes, a radiolabeled ligand (e.g., [³H]CP-55,940), and a range of concentrations of the test compounds.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-radiolabeled agonist (e.g., WIN 55,212-2).
-
Incubation: Incubate the plates at 30 °C for 90 minutes.
-
Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) for each compound by non-linear regression analysis.
Protocol 4: Anti-inflammatory Activity in LPS-stimulated BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed cells into 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzoxazine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine production.
Research Area 3: Novel Antimicrobial Agents Targeting Bacterial Biofilm Formation
Scientific Rationale
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics and host immune responses, representing a major challenge in treating chronic infections. The benzoxazine scaffold has been reported to possess broad-spectrum antimicrobial activity.[6][7] A particularly compelling research direction is to explore the potential of this compound derivatives as inhibitors of biofilm formation. The 6-amino group can be modified to introduce functionalities that may interfere with key processes in biofilm development, such as quorum sensing, surface attachment, or extracellular matrix production, offering a mechanism of action distinct from traditional bactericidal or bacteriostatic agents.
Key Research Questions
-
Can derivatives of this compound inhibit biofilm formation by clinically relevant pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at sub-MIC concentrations?
-
What is the effect of these compounds on pre-formed, mature biofilms?
-
Do the active compounds interfere with bacterial quorum sensing signaling pathways?
-
Can lead compounds potentiate the activity of conventional antibiotics against biofilm-associated bacteria?
Quantitative Data Summary
| Parameter | Description | Desired Outcome |
| MIC | Minimum Inhibitory Concentration | > 32 µg/mL (to distinguish from direct bactericidal effects) |
| MBIC | Minimum Biofilm Inhibitory Concentration | ≤ 16 µg/mL |
| MBEC | Minimum Biofilm Eradication Concentration | ≤ 64 µg/mL |
| Selectivity Index | MBIC (Pathogen) / MIC (Pathogen) | < 0.5 |
Experimental Workflow and Protocols
The workflow is designed to identify compounds that specifically inhibit biofilm formation without having potent direct antibacterial activity.
Caption: Workflow for Anti-Biofilm Agent Discovery.
Protocol 5: Crystal Violet Biofilm Inhibition Assay
-
Bacterial Culture: Grow a bacterial strain (e.g., S. aureus ATCC 25923) overnight in a suitable broth (e.g., Tryptic Soy Broth, TSB).
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in fresh growth medium.
-
Assay Plate Setup: In a 96-well flat-bottom microtiter plate, add the bacterial inoculum to wells containing two-fold serial dilutions of the test compounds (prepared at sub-MIC concentrations). Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37 °C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Remove the methanol and stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound dye with 30% acetic acid.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570 nm using a microplate reader. The reduction in absorbance compared to the positive control indicates biofilm inhibition.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of next-generation therapeutics. The strategic research areas outlined in this guide—oncology via hTopo I inhibition, neuro-immunomodulation through CB₂ agonism, and anti-infective strategies targeting bacterial biofilms—are supported by a strong scientific rationale and leverage the inherent chemical tractability of this privileged core. The detailed experimental workflows and protocols provided herein offer a clear and actionable framework for researchers to embark on these exciting avenues of investigation, with the ultimate goal of translating the potential of this versatile molecule into tangible clinical benefits.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 4. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Navigating the Chemistry of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety and handling protocols for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine and its derivatives. As a Senior Application Scientist, the following synthesis of technical data and field-proven insights is designed to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity. The benzoxazine scaffold is of significant interest in medicinal chemistry, making a thorough understanding of the safety profiles of its analogues paramount.[1][2]
Hazard Identification and Risk Assessment
Based on these analogues, this compound is anticipated to present the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
The presence of the amine group suggests that the compound will be basic and may be corrosive. The aromatic amine functionality also raises a flag for potential long-term health effects, although no specific carcinogenicity data is available for this compound.
Quantitative Hazard Data (from Analogue: 6-Amino-2H-1,4-benzoxazin-3(4H)-one)
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| STOT SE | Category 3 | H335: May cause respiratory irritation |
Data sourced from the safety information for 6-Amino-2H-1,4-benzoxazin-3(4H)-one.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Containment: For weighing and transferring solid material, the use of a balance enclosure or a powder containment hood is strongly recommended to minimize the generation of airborne dust.
-
Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations are based on the anticipated hazards:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4][6] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory.[4][6] Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for any signs of degradation before use and practice proper glove removal technique to avoid skin contact.[6]
-
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Protective Clothing: For large-scale operations, additional protective clothing may be necessary.[4]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | C11H9FN2O2 | CID 11160323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Introduction
3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a pivotal intermediate in the field of medicinal chemistry and drug development. Its unique scaffold, featuring a bicyclic heterocyclic system with a primary amine, serves as a versatile building block for the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the amino group on the benzene ring allows for diverse functionalization, making it a valuable synthon for constructing molecules with potential therapeutic applications, including but not limited to kinase inhibitors and central nervous system agents. This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, designed for researchers and scientists in organic synthesis and drug discovery.
Core Principle: Reduction of an Aromatic Nitro Group
The most common and efficient pathway to synthesize this compound is through the chemical reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This transformation is a cornerstone reaction in organic synthesis. The protocol detailed below will focus on catalytic hydrogenation, a widely adopted method prized for its high efficiency and clean reaction profile.
Mechanism of Catalytic Hydrogenation: Catalytic hydrogenation involves the use of a metal catalyst, typically Palladium on an activated carbon support (Pd/C), to facilitate the addition of hydrogen (H₂) across the nitro group. The process can be summarized in the following key steps:
-
Adsorption: Both the hydrogen gas and the nitro compound adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the palladium, forming reactive metal-hydride species on the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced on the catalyst surface, likely proceeding through nitroso and hydroxylamine intermediates.
-
Product Formation: The final reduction step yields the primary amine.
-
Desorption: The newly formed amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
This method is highly favored due to its excellent chemoselectivity, often leaving other functional groups within the molecule untouched. The primary by-product is water, which simplifies the purification process significantly.
Experimental Protocols
This section outlines a detailed, step-by-step methodology for the synthesis of this compound via catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | ≥97% | Commercial Source | Starting material. |
| Palladium on Carbon (Pd/C) | 10 wt% | Commercial Source | Catalyst. Handle with care, can be pyrophoric. |
| Ethanol (EtOH) | Anhydrous | Commercial Source | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing agent. |
| Celite® | --- | Commercial Source | Filtration aid. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Prepared in-house | For work-up. |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercial Source | Drying agent. |
Primary Protocol: Catalytic Hydrogenation
This protocol is the recommended method due to its high yield and clean conversion.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst. The typical catalyst loading is between 5-10 mol% relative to the starting material. For example, for 10 grams of the nitro compound, 0.5-1.0 gram of the catalyst is a reasonable starting point.
-
Add anhydrous ethanol as the solvent. The volume should be sufficient to create a slurry that can be effectively stirred (e.g., 10-20 mL of solvent per gram of starting material).
-
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Purge the vessel with an inert gas, such as nitrogen or argon, to remove any air. This is a critical safety step as hydrogen and air can form explosive mixtures.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).
-
Commence vigorous stirring or shaking.
-
The reaction is typically run at room temperature. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is usually complete within 2-4 hours, but may be left overnight to ensure full conversion.
-
-
Reaction Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the excess hydrogen from the vessel.
-
Purge the vessel again with an inert gas.
-
Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst on the filter paper can be pyrophoric upon drying. It should be quenched with water before disposal.
-
Rinse the filter cake with additional ethanol to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification:
-
The crude product can often be of high purity. However, if further purification is required, dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.
-
Visual Workflow of the Synthesis
Caption: Figure 1: Experimental workflow for the synthesis.
Reaction Scheme Diagram
Caption: Figure 2: Reaction scheme for the reduction.
Expected Results and Characterization
Upon successful completion of the protocol, this compound is typically obtained as an off-white to light brown solid.
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Yield | >90% (typical) |
| Purity (by NMR) | >95% |
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 6.42 (d, J = 8.2 Hz, 1H), 6.05 (d, J = 2.4 Hz, 1H), 5.98 (dd, J = 8.2, 2.4 Hz, 1H), 5.45 (s, 1H, NH), 4.38 (s, 2H, NH₂), 4.09 (t, J = 4.4 Hz, 2H), 3.20 (t, J = 4.4 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 142.3, 138.9, 135.2, 116.3, 107.8, 103.5, 64.9, 44.1.
-
Mass Spectrometry (ESI): m/z 151.09 [M+H]⁺.
Alternative Protocol: Reduction with Iron in Acetic Acid
For laboratories not equipped for high-pressure hydrogenation, a viable alternative is the reduction of the nitro group using iron powder in an acidic medium. This method is adapted from procedures described in patent literature for similar compounds.[1]
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iron powder (typically 3-5 equivalents) in a mixture of acetic acid and water or ethanol.
-
Heat the suspension to approximately 80 °C with vigorous stirring.
-
-
Addition of Starting Material:
-
Dissolve the 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in a suitable solvent like acetic acid or ethyl acetate.
-
Add this solution dropwise to the heated iron suspension.
-
-
Reaction:
-
After the addition is complete, continue to heat the reaction mixture under reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product.
-
Safety and Handling
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Quench the used catalyst promptly with water.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and leak-tested. The reaction area should be free of ignition sources.
References
The Versatile Building Block: Application Notes for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the 3,4-dihydro-2H-1,4-benzoxazine scaffold holds a privileged position. Its unique conformational and electronic properties have made it a cornerstone in the design of a plethora of biologically active molecules and functional materials. At the heart of this chemical diversity lies 3,4-Dihydro-2H-1,4-benzoxazin-6-amine (I), a versatile and highly functionalized building block. The presence of a reactive primary aromatic amine ortho to the ring nitrogen and para to the ring oxygen offers multiple avenues for synthetic elaboration, making it an invaluable starting material for drug discovery and organic synthesis.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a foundational element in key organic transformations. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights gleaned from extensive research to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |
| CAS Number | 26011-57-4 | --INVALID-LINK-- |
| Appearance | Off-white to light brown crystalline powder | General Knowledge |
| Melting Point | 88-93 °C | --INVALID-LINK-- |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the nucleophilicity of its primary aromatic amine. This allows for a wide range of transformations, primarily focused on the formation of new carbon-nitrogen bonds.
main [label="this compound", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acylation [label="N-Acylation", pos="-2,1.5!"]; alkylation [label="N-Alkylation", pos="2,1.5!"]; diazotization [label="Diazotization / Sandmeyer", pos="-2,-1.5!"]; cross_coupling [label="Cross-Coupling (e.g., Buchwald-Hartwig)", pos="2,-1.5!"];
main -- acylation [label=" RCOCl, Base"]; main -- alkylation [label=" R-X, Base"]; main -- diazotization [label=" NaNO₂, H⁺ then CuX"]; main -- cross_coupling [label=" Ar-X, Pd catalyst, Base"]; }
Figure 1: Key reaction pathways of this compound.
N-Acylation: A Gateway to Amide Derivatives
The most fundamental transformation of this compound is its acylation to form the corresponding amides. This reaction is typically high-yielding and serves as a crucial step in the synthesis of numerous biologically active compounds, including enzyme inhibitors and receptor modulators. The resulting amide bond can act as a key pharmacophoric element or as a stable linker to other molecular fragments.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are commonly employed due to their high reactivity. The choice between them often depends on the desired reactivity and the stability of the starting materials.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid competitive reactions with the acylating agent.
Protocol 1: Synthesis of N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
This protocol details a standard procedure for the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide as a solid.
Expected Characterization Data for N-Acylated Derivatives: Based on analogous structures, the following spectral characteristics are anticipated:
-
¹H NMR: The appearance of a new singlet in the amide region (δ 8-10 ppm) and a singlet for the acetyl methyl group (around δ 2.1 ppm).
-
¹³C NMR: A downfield shift of the carbon attached to the nitrogen and the appearance of a new carbonyl signal (δ 168-172 ppm).
-
IR: A strong absorption band for the amide C=O stretch (around 1660-1680 cm⁻¹).
start [label="Dissolve Amine in DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C"]; add_base [label="Add Triethylamine"]; add_acyl [label="Add Acetyl Chloride"]; react [label="Stir at RT"]; workup [label="Aqueous Workup"]; purify [label="Purification"]; product [label="N-Acetylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cool -> add_base -> add_acyl -> react -> workup -> purify -> product; }
Figure 2: Experimental workflow for N-acylation.
Diazotization and Sandmeyer-Type Reactions: Accessing a Diverse Array of Functionalities
The primary aromatic amine of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions.[1][2] This two-step sequence allows for the synthesis of halo-, cyano-, and hydroxyl-substituted benzoxazines, which are often difficult to prepare by direct electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Diazotization: The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. A strong mineral acid, such as HCl or H₂SO₄, is required to generate nitrous acid in situ from sodium nitrite.[3]
-
Sandmeyer Reaction: The choice of the copper(I) salt (CuCl, CuBr, CuCN) dictates the nature of the substituent introduced. These reactions are believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[1]
Protocol 2: Synthesis of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine (A Representative Sandmeyer Reaction)
This protocol outlines the conversion of the 6-amino group to a chloro group.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized water
-
Diethyl ether or Ethyl acetate
Step-by-Step Methodology:
-
Diazotization: a. In a flask, suspend this compound in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite in water and add it dropwise to the amine suspension, maintaining the temperature below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt. d. Stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a separate flask, dissolve copper(I) chloride in concentrated HCl. b. Cool the CuCl solution to 0 °C. c. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt. e. Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3x). f. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. g. Filter and concentrate the organic phase under reduced pressure. h. Purify the crude product by column chromatography or distillation to obtain 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine.
}
Figure 3: Logical flow of the Sandmeyer reaction.
Future Directions and Advanced Applications
Beyond these fundamental transformations, this compound is a valuable substrate for more advanced synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new C-N bonds with aryl halides, providing access to a wide range of diarylamine structures. Furthermore, the secondary amine within the benzoxazine ring can also be functionalized, although this typically requires more forcing conditions or prior N-protection of the exocyclic amine.
Conclusion
This compound stands out as a highly versatile and valuable building block in organic synthesis. Its readily accessible primary amine allows for a diverse array of chemical modifications, including N-acylation and diazotization followed by Sandmeyer-type reactions. The protocols and insights provided in this guide are intended to facilitate the exploration of this privileged scaffold in the design and synthesis of novel molecules with potential applications in medicine and materials science. As synthetic methodologies continue to evolve, the utility of this remarkable building block is poised to expand even further.
References
Application of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique conformational properties and the ability to present substituents in a well-defined three-dimensional space make it an attractive framework for the design of novel therapeutics. This guide focuses on a key derivative, 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a versatile building block for the synthesis of diverse compound libraries targeting a range of therapeutic areas.
The strategic placement of the amino group at the 6-position of the benzoxazine core provides a critical handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have shown promise in oncology, neuroscience, and infectious diseases, underscoring its broad therapeutic potential.[3][4][5]
This document provides a comprehensive overview of the applications of this compound, including detailed synthetic protocols for its preparation and derivatization, as well as methodologies for evaluating the biological activity of the resulting compounds.
Core Synthesis and Derivatization Strategies
The journey from a simple starting material to a potential drug candidate begins with robust and efficient chemical synthesis. This section outlines the key synthetic transformations centered around this compound.
Synthesis of the Core Scaffold: this compound
The most common and reliable method for the preparation of this compound involves the reduction of the corresponding nitro-analogue, 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine. This precursor is commercially available or can be synthesized through established routes.[5][6] Two primary methods for this nitro reduction are catalytic hydrogenation and chemical reduction with reagents like tin(II) chloride.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is often preferred for its clean reaction profile and high yields.[7][8]
Materials:
-
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound via Tin(II) Chloride Reduction
This method provides an alternative to catalytic hydrogenation and is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.[7][9][10]
Materials:
-
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (typically 4-5 eq).
-
Reflux the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the inorganic solids.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Derivatization of the 6-Amino Group: Building a Chemical Library
The primary amino group at the 6-position is a versatile functional handle for creating a diverse library of analogues. Common derivatization strategies include N-acylation to form amides and reactions with isocyanates to form ureas.
Protocol 3: N-Acylation of this compound
This protocol outlines a general procedure for the synthesis of N-acyl derivatives, a common modification in drug discovery to modulate physicochemical properties and biological activity.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure (using an acyl chloride):
-
Dissolve this compound (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 4: Synthesis of Substituted Ureas from this compound
Urea derivatives are important pharmacophores found in numerous approved drugs. This protocol describes their synthesis from the 6-amino benzoxazine scaffold.
Materials:
-
This compound
-
Isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add the isocyanate (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture until the starting amine is consumed (monitored by TLC or LC-MS).
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Therapeutic Applications and Biological Evaluation
Derivatives of this compound have been investigated for a variety of therapeutic applications. This section highlights two key areas: oncology and neuroscience, and provides detailed protocols for in vitro evaluation.
Anticancer Activity
The 1,4-benzoxazine scaffold is present in several compounds with demonstrated anticancer activity.[3] The derivatization of the 6-amino group allows for the fine-tuning of activity against various cancer cell lines.
Protocol 5: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
5-HT₆ Receptor Antagonism for Neurological Disorders
The 5-HT₆ receptor is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent 5-HT₆ receptor antagonists.[5]
Protocol 6: 5-HT₆ Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human 5-HT₆ receptor.[4]
Materials:
-
Membranes from cells expressing the human 5-HT₆ receptor
-
Radioligand (e.g., [³H]-LSD)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding determinator (e.g., methiothepin)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either a test compound or vehicle. For determining non-specific binding, add a high concentration of a known 5-HT₆ ligand.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration and determine the Ki value, which represents the affinity of the compound for the 5-HT₆ receptor.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting experimental results.
Table 1: Representative Biological Data for this compound Derivatives
| Compound ID | R Group | Anticancer IC₅₀ (µM) [PC-3 cells] | 5-HT₆ Receptor Ki (nM) |
| 1a | -COCH₃ | 15.2 | >1000 |
| 1b | -COPh | 8.5 | 520 |
| 2a | -CONHPh | 5.1 | 25 |
| 2b | -CONH(4-F-Ph) | 3.8 | 12 |
Diagrams
Caption: Synthetic and screening workflow for this compound derivatives.
Caption: Key steps in the MTT cell viability assay.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 6-amino group provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of its derivatives in targeting critical biological pathways in oncology and neuroscience highlights its significant potential for the discovery of novel therapeutic agents. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Future work in this area will likely focus on exploring novel derivatization strategies, expanding the scope of biological targets, and employing advanced computational methods to guide the rational design of next-generation benzoxazine-based therapeutics.
References
- 1. clyte.tech [clyte.tech]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scbt.com [scbt.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the C6-Amine in 3,4-Dihydro-2H-1,4-benzoxazin-6-amine for Drug Discovery
Preamble: The Strategic Value of the 6-Amino-1,4-Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif, integral to the structure of numerous pharmacologically active agents.[1][2] Its rigid, conformationally defined structure serves as an excellent scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement. The 6-amino derivative, 3,4-dihydro-2H-1,4-benzoxazin-6-amine, is a particularly valuable starting material in medicinal chemistry. The primary aromatic amine at the C6 position is a versatile synthetic handle, a nucleophilic center poised for a wide array of chemical transformations.
Functionalization at this position allows for the systematic exploration of the structure-activity relationship (SAR), enabling the modulation of critical drug properties such as potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of four cornerstone reactions for derivatizing this amine: acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. The protocols are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.
Foundational Principles: Reactivity of the C6-Amine
The exocyclic amine at the C6 position is an aniline derivative. Its nucleophilicity is governed by the electronic properties of the fused benzoxazine ring system. The oxygen and nitrogen atoms within the heterocyclic ring act as electron-donating groups through resonance, thereby increasing the electron density on the aromatic ring and enhancing the nucleophilicity of the C6-amine compared to aniline itself. This heightened reactivity makes it an excellent substrate for reactions with a variety of electrophiles. However, this reactivity must be managed to prevent side reactions, such as over-alkylation or oxidation. The choice of reagents, base, and solvent is therefore critical for achieving clean, high-yielding transformations.
Core Methodologies and Experimental Protocols
This section details the protocols for the primary methods of functionalizing the C6-amine. Each protocol is accompanied by an explanation of the underlying chemistry and a guide to validating the outcome.
Acylation: Amide Bond Formation
Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry. It introduces a stable, planar amide linker and allows for the incorporation of a vast array of chemical functionalities via the acylating agent.
Causality and Experimental Rationale: The reaction proceeds via the nucleophilic attack of the C6-amine on an activated carboxyl group. Two primary methods are presented:
-
Using Acyl Halides: This is a direct and often high-yielding method. An acyl chloride is highly electrophilic, reacting readily with the amine. A non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge the HCl generated in situ, preventing protonation of the starting amine and driving the reaction to completion.
-
Using Carboxylic Acids and Coupling Agents: This method offers broader substrate scope, as it avoids the need to synthesize potentially unstable acyl chlorides. Peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.[3]
Workflow for Amide Bond Formation:
Caption: General workflows for acylation of the C6-amine.
Protocol 3.1.1: Acylation using Benzoyl Chloride
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes.
-
Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired N-benzoyl derivative.
Trustworthiness & Validation: Successful acylation is confirmed by:
-
¹H NMR: Disappearance of the -NH₂ protons and appearance of a new amide N-H singlet (typically δ 8-10 ppm). Appearance of signals corresponding to the newly introduced benzoyl group.
-
¹³C NMR: Appearance of a new amide carbonyl signal around δ 165-170 ppm.
-
Mass Spectrometry: Observation of the correct [M+H]⁺ or [M+Na]⁺ ion for the product.
| Parameter | Protocol 3.1.1 (Acyl Chloride) |
| Starting Amine | 1.0 eq |
| Electrophile | Benzoyl Chloride (1.1 eq) |
| Base | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >85% |
Sulfonylation: Sulfonamide Bond Formation
Sulfonamides are key functional groups in a multitude of approved drugs. This functionalization imparts unique physicochemical properties, including increased acidity of the N-H proton and the ability to act as a hydrogen bond donor.
Causality and Experimental Rationale: The reaction is analogous to acylation, involving the nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. A base, often pyridine (which can also serve as the solvent) or triethylamine, is essential to neutralize the generated HCl. The resulting sulfonamide C-N bond is exceptionally stable to hydrolysis.
Reaction Scheme for Sulfonylation:
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Scaled-Up Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Introduction
3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a valuable heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules. Its core structure is a key building block in medicinal chemistry, necessitating a robust, scalable, and safe synthesis protocol for drug development and manufacturing. This document provides a detailed, two-step protocol for the scaled-up synthesis of this compound, focusing on practical considerations for safety, efficiency, and product quality. The synthesis proceeds through the formation of the intermediate 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, followed by catalytic hydrogenation to yield the final product.
The protocols outlined below are designed for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry and experience in process scale-up. Adherence to all institutional and local safety regulations is paramount.
Overall Synthetic Scheme
The synthesis is a two-step process starting from 2-amino-4-nitrophenol.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
This initial step involves the N-alkylation of 2-amino-4-nitrophenol with a two-carbon electrophile followed by an intramolecular cyclization to form the benzoxazine ring. Using 1,2-dichloroethane serves as both the alkylating agent and can be used as a solvent.
Causality of Experimental Choices
-
Choice of Starting Material: 2-Amino-4-nitrophenol is a commercially available and relatively inexpensive starting material. The nitro group at the para position to the hydroxyl group activates the ring for nucleophilic aromatic substitution, though in this synthesis, it primarily serves as a precursor to the desired amine functionality.
-
Reagents and Solvents: 1,2-dichloroethane is an effective and economical di-electrophile for this cyclization. A robust base such as potassium carbonate is chosen for its ability to deprotonate the phenolic hydroxyl and the amino group, facilitating the nucleophilic attack. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial for solubilizing the starting materials and the base, promoting the reaction rate.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is critical to prevent runaway reactions and the formation of impurities.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2-Amino-4-nitrophenol | Starting material |
| 1,2-Dichloroethane | Alkylating agent and solvent |
| Potassium Carbonate (K₂CO₃) | Base |
| N,N-Dimethylformamide (DMF) | Solvent |
| Glass-lined Reactor | Reaction vessel suitable for scaled-up synthesis |
| Overhead Stirrer | Ensures efficient mixing of the heterogeneous reaction mixture |
| Temperature Probe | Monitors the internal temperature of the reaction |
| Heating/Cooling Mantle | Provides precise temperature control |
| Condenser | Prevents loss of volatile reagents and solvents |
| Filtration Apparatus | For isolating the crude product |
| Rotary Evaporator | For solvent removal under reduced pressure |
Detailed Protocol
-
Reactor Setup: Equip a suitable glass-lined reactor with an overhead stirrer, a temperature probe, a condenser, and an inert gas (nitrogen or argon) inlet.
-
Charging Reagents: Under an inert atmosphere, charge the reactor with 2-amino-4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF, 5-10 volumes).
-
Initial Mixing: Begin stirring the mixture to form a suspension.
-
Controlled Addition: Slowly add 1,2-dichloroethane (1.2 eq) to the reaction mixture at a rate that maintains the internal temperature below 30 °C. This addition is exothermic and requires careful monitoring.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to a larger vessel containing cold water (10-20 volumes). This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Purification:
-
Isolate the crude product by filtration.
-
Wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.
-
Wash the filter cake with a cold, non-polar solvent like hexane or heptane to remove non-polar impurities.
-
Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved. The product is 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine[1][2][3].
-
Part 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation. This method is highly efficient and produces a clean product.
Causality of Experimental Choices
-
Reduction Method: Catalytic hydrogenation is a preferred industrial method for nitro group reduction due to its high chemoselectivity, efficiency, and the generation of water as the only byproduct, making it an environmentally friendly choice.[3]
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. A 5-10% loading is typically sufficient.
-
Solvent: A polar protic solvent like ethanol or methanol is ideal as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Pressure: A moderate hydrogen pressure (50-100 psi) is generally sufficient to drive the reaction to completion in a reasonable timeframe. Higher pressures can be used to accelerate the reaction but require specialized high-pressure reactors.
-
Safety: Catalytic hydrogenation is a hazardous operation due to the use of flammable hydrogen gas and a pyrophoric catalyst.[4][5][6] Strict adherence to safety protocols is non-negotiable.
Caption: Key safety checkpoints for catalytic hydrogenation.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Starting material |
| Palladium on Carbon (5% or 10% Pd/C) | Hydrogenation catalyst |
| Ethanol or Methanol | Solvent |
| Hydrogen Gas (high purity) | Reducing agent |
| Hydrogenation Reactor (Parr shaker or similar) | High-pressure reaction vessel |
| Filtration aid (e.g., Celite®) | To facilitate the removal of the fine Pd/C catalyst |
| Inert Gas (Nitrogen or Argon) | For purging the reactor and providing an inert atmosphere |
Detailed Protocol
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been pressure tested.
-
Inerting the Reactor: Purge the reactor multiple times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Charging Reagents:
-
Under a gentle flow of inert gas, charge the reactor with 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) and the solvent (ethanol or methanol, 10-20 volumes).
-
Crucially, the Pd/C catalyst should be handled as a wet paste to minimize the risk of ignition. [4][6] Prepare a slurry of the Pd/C catalyst (0.5-2 mol%) in a small amount of the reaction solvent and add it to the reactor under a continuous inert gas purge.
-
-
Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with inert gas followed by venting to ensure an oxygen-free environment.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature or slightly elevated temperature (30-40 °C) to control the exothermic reaction.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when the hydrogen consumption ceases.
-
-
Reaction Completion and Catalyst Removal:
-
Once the reaction is complete, stop the hydrogen flow and carefully vent the excess hydrogen.
-
Purge the reactor several times with inert gas.
-
The fine Pd/C catalyst must be removed by filtration through a pad of filtration aid (e.g., Celite®). This filtration should be performed under an inert atmosphere to prevent the catalyst from igniting upon contact with air. The filter cake must be kept wet with solvent at all times. [4][6]
-
-
Work-up and Isolation:
-
The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product with high purity.
-
Alternatively, for very high purity, column chromatography on silica gel may be employed, although this is less practical for very large scales.
-
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As an indicator of purity.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
1,2-Dichloroethane: Is a carcinogen and should be handled in a well-ventilated fume hood.
-
Pd/C Catalyst: Is pyrophoric, especially after use.[4][5] Never allow the dry catalyst to come into contact with air. The spent catalyst on the filter aid should be immediately quenched by transferring it to a container of water.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation area is well-ventilated and free of ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. The quenched Pd/C catalyst should be collected as hazardous waste.
References
- 1. helgroup.com [helgroup.com]
- 2. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 3. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: The Strategic Use of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine in the Development of Potent Kinase Inhibitors
Disclaimer: The following application note provides a representative protocol for the synthesis and evaluation of a kinase inhibitor using 3,4-Dihydro-2H-1,4-benzoxazin-6-amine as a key building block. The specific inhibitor, designated BK-1, and its associated biological data are hypothetical and presented for illustrative purposes to guide researchers in the development of analogous compounds. The protocols are based on established methodologies in medicinal chemistry and kinase biology.
Introduction: The Privileged Benzoxazine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the landscape of kinase inhibitor discovery, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to the ATP-binding site of kinases with high affinity and selectivity. The 3,4-dihydro-2H-1,4-benzoxazine moiety is one such scaffold, offering a rigid, three-dimensional structure that can be readily functionalized to explore chemical space and optimize pharmacological properties.[1][2]
The 6-amino derivative, this compound, is a particularly attractive starting material for the synthesis of kinase inhibitors. The primary amine provides a versatile handle for the introduction of various heterocyclic systems known to interact with the hinge region of the kinase ATP-binding pocket. This application note will detail a representative workflow for the development of a novel kinase inhibitor, BK-1, starting from this compound, with a focus on its potential as a VEGFR-2 inhibitor.
The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] In cancer, tumors hijack the angiogenic process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[3]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 can effectively block these downstream signals.
Caption: VEGFR-2 signaling pathway and the point of inhibition by a hypothetical inhibitor, BK-1.
Synthetic Strategy and Protocol
The synthetic strategy for our representative inhibitor, BK-1 (N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4-amine), involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and 2-(chloromethyl)-4,6-dichloropyrimidine, followed by a second SNAr reaction with N-methylpiperazine. This approach is modular and allows for the facile generation of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for the preparation of the hypothetical kinase inhibitor BK-1.
Protocol 1: Synthesis of BK-1
Step 1: Synthesis of 2-(chloromethyl)-N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrimidin-4-amine (Intermediate)
-
To a solution of this compound (1.50 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA, 2.58 g, 3.48 mL, 20.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(chloromethyl)-4,6-dichloropyrimidine (2.15 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-60% ethyl acetate in hexanes) to afford the intermediate as a pale yellow solid.
Step 2: Synthesis of N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4-amine (BK-1)
-
To a solution of the intermediate from Step 1 (1.0 g, 3.1 mmol) in anhydrous DMF (15 mL), add N-methylpiperazine (0.62 g, 0.68 mL, 6.2 mmol) and potassium carbonate (0.86 g, 6.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature, pour into water (150 mL), and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-15% methanol in dichloromethane) to yield BK-1 as an off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using both biochemical and cell-based assays.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[3][4][5]
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of BK-1 in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 1%).
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, and 1 µL of 50x substrate in sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted BK-1 solutions to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Dilute the recombinant VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of BK-1 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the inhibition of VEGF-A-induced autophosphorylation of VEGFR-2 in whole cells, providing a more physiologically relevant measure of inhibitor potency.[6][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
BK-1
-
Lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture: Culture HUVECs to 80-90% confluency in 96-well plates.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of BK-1 for 2 hours.
-
VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Detection of Phospho-VEGFR-2:
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated VEGFR-2 (Tyr1175) in the cell lysates. Normalize to total VEGFR-2 or total protein concentration.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use secondary antibodies for detection.
-
-
Data Analysis: Determine the IC50 value of BK-1 for the inhibition of VEGFR-2 phosphorylation by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) and Data Presentation
A key aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity. By synthesizing and testing a series of analogs of BK-1, researchers can identify key structural features that contribute to potency and selectivity. The data should be presented in a clear and concise table.
Table 1: Hypothetical SAR Data for BK-1 and Analogs against VEGFR-2
| Compound | R Group on Pyrimidine | VEGFR-2 IC50 (nM) (Biochemical) | pVEGFR-2 IC50 (nM) (Cellular) |
| BK-1 | 4-Methylpiperazin-1-ylmethyl | 15 | 50 |
| BK-2 | Piperidin-1-ylmethyl | 45 | 120 |
| BK-3 | Morpholin-4-ylmethyl | 80 | 250 |
| BK-4 | (Dimethylamino)methyl | 25 | 75 |
| BK-5 | H | >1000 | >1000 |
Data are hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that a basic nitrogen in the side chain is important for activity, with the 4-methylpiperazine moiety in BK-1 providing the best potency. This information can guide the design of the next generation of inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features and the synthetic accessibility of its derivatives make it an attractive scaffold for drug discovery campaigns. The protocols outlined in this application note provide a representative framework for the synthesis of a potential VEGFR-2 inhibitor and its subsequent biological evaluation. By employing these and similar methodologies, researchers can effectively explore the chemical space around the benzoxazine core to develop potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The precise and accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in bulk drug substance or reaction mixtures using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology described herein is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The core of this analytical approach is the coupling of the exceptional separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). This combination allows for the accurate measurement of the target analyte even at trace levels, in the presence of structurally related impurities and other matrix components.[4][5]
Scientific Principles and Method Rationale
The quantification of this compound by LC-MS/MS is predicated on several key scientific principles:
-
Chromatographic Separation: A reversed-phase HPLC method is employed to separate the analyte of interest from other components in the sample. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The mobile phase, consisting of an aqueous component with a pH modifier and an organic solvent, is optimized to achieve a sharp peak shape and adequate retention for the analyte.
-
Ionization: Electrospray ionization (ESI) is selected as the ionization source due to its suitability for polar and ionizable molecules like primary aromatic amines. In the positive ion mode, the amino group of this compound is readily protonated, forming a stable parent ion ([M+H]⁺) that can be efficiently detected by the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): The use of a tandem mass spectrometer, such as a triple quadrupole instrument, provides an unparalleled level of selectivity and sensitivity. This is achieved through Multiple Reaction Monitoring (MRM), where the protonated parent ion is isolated in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and interferences, leading to a highly reliable quantitative analysis.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm, PTFE or nylon)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx, Xcalibur).[5]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Standard and Sample Preparation
4.1. Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
4.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase A to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
4.3. Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water). Dilute the sample solution with mobile phase A to a final concentration within the linear range of the calibration curve. Filter the final solution through a 0.22 µm syringe filter before injection.
Data Analysis and Quantification
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve generated from the working standard solutions. The data acquisition and processing software will be used to integrate the peaks and perform the linear regression analysis.
Method Validation
To ensure the reliability and accuracy of the analytical method, a thorough validation should be performed in accordance with ICH Q2(R2) and FDA guidelines.[1][2][3] The following parameters should be assessed:
Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. |
| Accuracy | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). |
Alternative Approach: HPLC with UV/Fluorescence Detection via Derivatization
For laboratories without access to LC-MS/MS, a viable alternative is HPLC with UV or fluorescence detection. Since primary aromatic amines often have weak chromophores, a pre-column derivatization step is recommended to enhance their detectability.[6]
Caption: Workflow for HPLC analysis with pre-column derivatization.
Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[7][8] The derivatization reaction introduces a highly fluorescent or UV-active moiety to the analyte molecule, significantly increasing the sensitivity of the method. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of this compound. The protocol is designed to be robust and can be validated to meet regulatory expectations for the analysis of pharmaceutical intermediates and active ingredients. The alternative HPLC method with derivatization offers a practical solution for laboratories where LC-MS/MS instrumentation is not available. The successful implementation of these methods will contribute to the robust quality control of products containing this important chemical entity.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. fda.gov [fda.gov]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine for biological screening
Application Note & Protocols
Strategic Derivatization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine for High-Throughput Biological Screening
Abstract
The 1,4-benzoxazine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This application note provides a detailed guide for the strategic derivatization of a key starting material, This compound (CAS 26011-57-4)[4]. The primary aromatic amine at the C-6 position serves as a versatile chemical handle for constructing a diverse library of analogues. We present field-proven, step-by-step protocols for several robust synthetic reactions—acylation, sulfonylation, and reductive amination—designed to explore a wide chemical space. Furthermore, we outline strategies for library design and subsequent biological screening, empowering researchers to efficiently unlock the therapeutic potential of this valuable scaffold.
Introduction: The 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a recurring structural motif in a vast number of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The inherent bioactivity of this class of compounds is broad, with derivatives showing promise as anticancer agents, kinase inhibitors, antimicrobials, and CNS agents.[3][5][6][7]
The strategic value of This compound lies in its amenability to parallel synthesis. The exocyclic primary amine is a nucleophilic powerhouse, readily participating in a variety of reliable bond-forming reactions. This allows for the systematic modification of the molecule's physicochemical properties, a cornerstone of Structure-Activity Relationship (SAR) studies.[1][8][9] By creating a library of derivatives, researchers can methodically probe the effects of sterics, electronics, and hydrogen bonding potential on biological activity.
Rationale for Derivatization: Exploring Structure-Activity Relationships (SAR)
The primary goal of derivatizing a core scaffold is to modulate its properties to enhance potency, selectivity, and drug-like characteristics (ADME - Absorption, Distribution, Metabolism, Excretion). Modifying the amine group of the benzoxazine core can profoundly influence these factors.
-
Amide/Sulfonamide Formation: Introduces hydrogen bond donors and acceptors, potentially increasing target affinity and altering solubility.
-
Alkylation: Modifies lipophilicity (LogP) and steric bulk, which can affect cell permeability and fit within a target's binding pocket.
-
Urea/Thiourea Formation: Adds significant hydrogen bonding capability, often used to mimic peptide bonds or interact with specific residue backbones in proteins.
The diagram below illustrates how derivatization of the core scaffold allows for the systematic exploration of its biological potential.
Caption: SAR exploration via derivatization of the benzoxazine core.
Synthetic Protocols for Library Generation
The following protocols are designed for robustness and are amenable to parallel synthesis formats. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Acyl Benzoxazine Derivatives (Amides)
Principle: This is a classic nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction is typically rapid and high-yielding. The resulting amide bond is a cornerstone of medicinal chemistry due to its metabolic stability and hydrogen bonding capacity.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., Benzoyl chloride, Acetyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the tertiary amine base (1.5 eq) to the solution and stir for 5 minutes.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes excess acyl chloride and the acid byproduct (HCl), which is essential for clean purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
-
Protocol 2: Synthesis of N-Sulfonyl Benzoxazine Derivatives (Sulfonamides)
Principle: Analogous to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. Sulfonamides are excellent hydrogen bond donors and are often more metabolically stable than amides.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Anhydrous Pyridine or DCM with TEA (as in Protocol 1)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC/LC-MS.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl. This will precipitate the product and neutralize the pyridine.
-
Collect the solid product by vacuum filtration. If the product is an oil, extract with ethyl acetate.
-
If extracted, wash the organic layer with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify and characterize as described in Protocol 1.
-
Protocol 3: Synthesis of N-Alkyl Benzoxazine Derivatives (Reductive Amination)
Principle: This powerful C-N bond-forming reaction proceeds in two steps within one pot: (1) The amine and an aldehyde or ketone form a transient imine (or enamine) intermediate. (2) A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine to the corresponding secondary or tertiary amine.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Aldehyde or ketone of choice (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
To a flask containing a stirred solution of this compound (1.0 eq) and the chosen aldehyde/ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid. Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that is actively reduced.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise to the mixture. Safety Note: STAB is a milder reducing agent than NaBH₄ and is preferred for its selectivity and tolerance of mild acid.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Characterization: Purify and characterize as described in Protocol 1.
-
Experimental Workflow & Library Management
A systematic approach is essential for generating and screening a chemical library. The workflow below outlines the key stages from synthesis to hit identification.
Caption: General workflow for library synthesis and screening.
Recommended Biological Screening Assays
Based on the established activities of the 1,4-benzoxazine scaffold, the newly synthesized library can be screened against a panel of relevant biological assays.
| Therapeutic Area | Assay Type | Example Targets / Cell Lines | Rationale / Key References |
| Oncology | Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) | Human cancer cell lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | Benzoxazines have shown potent anticancer activity.[3][7] |
| Infectious Disease | Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) | Bacteria: Staphylococcus aureus, Escherichia coliFungi: Candida albicans, Aspergillus flavus | The scaffold is known to possess broad-spectrum antimicrobial properties.[2] |
| Inflammation / Other | Enzyme Inhibition Assay | α-Chymotrypsin, Kinases (e.g., KDR), other serine proteases | Specific benzoxazinone derivatives are known inhibitors of serine proteases like α-chymotrypsin.[7][9] |
| Neuroprotection | Oxidative Stress-Mediated Neuronal Degeneration Assay | In vitro models using neuronal cells | Certain 1,4-benzoxazine derivatives have demonstrated potent neuroprotective effects.[1] |
Conclusion
This compound is an exceptional starting point for the development of novel therapeutic agents. The synthetic protocols detailed in this application note provide a reliable and versatile foundation for creating a chemically diverse library of analogues. By combining these robust synthetic methods with a strategic biological screening cascade, researchers are well-equipped to perform meaningful SAR studies and identify promising new hit compounds for further drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity | Semantic Scholar [semanticscholar.org]
- 7. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Introduction: The Significance of the Benzoxazine Core
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. The amine-substituted derivative, 3,4-dihydro-2H-1,4-benzoxazin-6-amine, serves as a crucial building block for the synthesis of various pharmaceutical agents, including kinase inhibitors and compounds targeting the central nervous system. This document provides a detailed experimental guide for the synthesis of this key intermediate, with a focus on a robust and scalable catalytic hydrogenation approach.
Synthetic Strategy: Reduction of a Nitro Precursor
The most common and efficient route to this compound involves the reduction of its corresponding nitro analogue, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This strategy is advantageous due to the ready availability of the nitro-substituted starting material and the high efficiency and chemoselectivity of the reduction step.
Several methods can be employed for the reduction of aromatic nitro groups, including the use of metals like iron or zinc in acidic media, or reagents such as stannous chloride.[1][2] However, catalytic transfer hydrogenation or direct hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is often the preferred method in a laboratory setting.[1][3] This preference is due to the mild reaction conditions, high yields, and the ease of catalyst removal by simple filtration, which simplifies product purification.[3]
The chosen protocol will focus on the catalytic hydrogenation of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine using palladium on carbon as the catalyst and hydrogen gas as the reducing agent.
Reaction Mechanism: Catalytic Hydrogenation
The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a well-established transformation. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding amine. The generally accepted mechanism involves a series of intermediates, including nitroso and hydroxylamine species. The palladium catalyst plays a crucial role in dissociating molecular hydrogen and facilitating its addition to the nitro group.[3]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative data and reaction parameters for the synthesis.
| Parameter | Value | Notes |
| Starting Material | 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% (Ensure the catalyst is handled under a wet or inert atmosphere to prevent ignition) |
| Solvent | Ethanol or Methanol | Sufficient to dissolve the starting material and allow for efficient stirring. |
| Hydrogen Source | Hydrogen gas (H₂) | Can be supplied via a balloon or a pressurized hydrogenation apparatus. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic; for larger scales, cooling may be necessary.[3] |
| Reaction Time | 2-6 hours | Monitor by Thin Layer Chromatography (TLC) for the disappearance of the starting material. |
| Workup | Filtration and solvent evaporation | The catalyst is removed by filtration through a pad of Celite®. |
| Purification | Recrystallization or Chromatography | The crude product can often be purified by recrystallization from a suitable solvent system. |
Detailed Experimental Protocol
Materials and Reagents:
-
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Nitrogen gas (for inert atmosphere)
-
Hydrogen gas (in a balloon or cylinder)
-
Celite® 545
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq).
-
Add ethanol to dissolve the starting material.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. It is recommended to handle it in a fume hood and, if possible, as a wet paste.[4]
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen gas for 5-10 minutes to create an inert atmosphere.[4]
-
Introduce hydrogen gas to the flask. This can be done by attaching a balloon filled with hydrogen or by connecting the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
-
Workup:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen gas.[5]
-
Prepare a small pad of Celite® in a Büchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Safety Note: The used catalyst on the Celite® pad can be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.[4]
-
Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Safety and Handling Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[4]
-
Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially when dry and exposed to air. It should be handled with care, preferably as a wet paste. The used catalyst should be quenched with water after filtration to prevent ignition.[4]
-
Exothermic Reaction: The reduction of nitro groups is often an exothermic process. For larger-scale reactions, it is advisable to have a cooling bath (e.g., an ice-water bath) on standby to control the reaction temperature.[3]
Conclusion
The catalytic hydrogenation of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this document is scalable and utilizes readily available reagents and standard laboratory equipment. By adhering to the described procedures and safety precautions, researchers can successfully prepare this valuable synthetic intermediate for applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important scaffold. We will delve into the practical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions to help improve your yield and purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on the common synthetic route involving the reduction of a nitro-substituted precursor.
Issue 1: Low or No Yield of the Desired Product
A low yield is a frequent challenge in multi-step organic synthesis. Here are some potential causes and their solutions for the synthesis of this compound.
Possible Cause 1: Incomplete Reduction of the Nitro Group
The reduction of the nitro group in the precursor, such as 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, is a critical step. An incomplete reaction will result in a lower yield of the desired amine.
Solutions:
-
Choice of Reducing Agent: The selection of an appropriate reducing agent is crucial. Common choices include catalytic hydrogenation (e.g., H₂/Pd-C, Pt/C) and chemical reductants (e.g., SnCl₂·2H₂O, Fe/HCl, NaBH₄/NiCl₂).[1][2] Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.
-
Reaction Conditions: Ensure optimal reaction conditions for the chosen reducing agent. For catalytic hydrogenation, this includes appropriate hydrogen pressure, reaction temperature, and solvent. For chemical reductants, stoichiometry and reaction time are key parameters.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. A new batch of catalyst or a catalyst from a reputable supplier should be used if deactivation is suspected.
Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
In a suitable hydrogenation vessel, dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Possible Cause 2: Degradation of the Starting Material or Product
The benzoxazine ring system can be sensitive to harsh reaction conditions. Strong acidic or basic conditions, as well as high temperatures, can lead to decomposition.
Solutions:
-
Milder Reaction Conditions: If degradation is suspected, consider using milder reducing agents or reaction conditions. For example, transfer hydrogenation using ammonium formate and Pd/C can be a gentler alternative to high-pressure hydrogenation.
-
Control of pH: During workup, carefully control the pH to avoid degradation of the product. The amine product is basic and can be sensitive to strong acids.
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate the purification process and affect the quality of the final product.
Possible Cause 1: Over-reduction or Side Reactions
While the reduction of the nitro group is the desired transformation, other functional groups in the molecule could potentially be reduced under certain conditions.
Solutions:
-
Selective Reducing Agents: Choose a reducing agent that is selective for the nitro group. For instance, SnCl₂·2H₂O is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.
-
Careful Monitoring: Closely monitor the reaction to avoid over-reduction. Stop the reaction as soon as the starting material is consumed.
Possible Cause 2: Incomplete Cyclization in Precursor Synthesis
If the synthesis starts from an open-chain precursor, incomplete cyclization to form the benzoxazine ring will lead to impurities.
Solutions:
-
Optimization of Cyclization Conditions: The cyclization step to form the benzoxazine ring often requires optimization of base, solvent, and temperature. Common methods include intramolecular Williamson ether synthesis or copper-catalyzed C-N cyclization.[3][4]
-
Purification of Intermediates: Ensure that all intermediates leading up to the final reduction step are thoroughly purified to remove any unreacted starting materials or side products.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and efficient synthetic route to this compound?
The most frequently employed route involves the synthesis of a nitro-substituted benzoxazine precursor, followed by the reduction of the nitro group. A common precursor is 6-nitro-2H-1,4-benzoxazin-3(4H)-one, which can be synthesized from commercially available starting materials.[5] The lactam is then reduced to the corresponding benzoxazine, and the nitro group is subsequently reduced to the amine. A more direct route involves the reduction of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.[6][7]
Q2: What are the key analytical techniques to monitor the reaction and characterize the product?
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Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By comparing the spots of the starting material, product, and reaction mixture, you can determine when the reaction is complete.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the reaction mixture, including the mass of the components, which helps in identifying the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and intermediates.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the product, confirming its elemental composition.
Q3: What are the recommended purification methods for this compound?
The purification method will depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Visualizing the Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps and relationships.
Diagram 1: General Synthetic Workflow
References
- 1. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 5. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and related benzoxazine derivatives. Our aim is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Question 1: My TLC analysis of the crude product shows multiple spots, including some that are highly polar and remain at the baseline. What are these, and how can I remove them?
Answer:
Highly polar baseline impurities in the synthesis of aromatic amines like this compound are often due to unreacted starting materials, such as aminophenols, or byproducts from side reactions. Their high polarity makes them adhere strongly to silica gel.
Troubleshooting Steps:
-
Aqueous Wash: Before column chromatography, perform an aqueous workup. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Follow this with a brine wash to remove excess water.
-
Column Chromatography with a Modified Mobile Phase: Standard silica gel chromatography can be challenging for basic amines due to strong interactions with acidic silanol groups.[1][2] To mitigate this, add a small amount of a competing amine, like triethylamine (0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate). This will "neutralize" the acidic sites on the silica, allowing your product to elute more cleanly and reducing tailing.[2]
-
Amine-Functionalized Silica: For particularly stubborn separations, consider using an amine-functionalized silica column.[1][2] This specialized stationary phase provides a more inert surface for the purification of basic compounds, often leading to sharper peaks and better separation with simpler solvent systems like hexane/ethyl acetate.[1][2]
Question 2: I'm experiencing significant product loss and peak tailing during silica gel column chromatography. What's causing this and how can I improve my recovery?
Answer:
This is a classic issue when purifying basic amines on standard silica gel. The amine group on your compound is basic, while the surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This acid-base interaction can lead to irreversible adsorption of your product onto the column, resulting in low yield and poor peak shape (tailing).[1][2]
Solutions:
-
Mobile Phase Modification: As mentioned previously, adding a competing base like triethylamine or ammonia in methanol to your eluent is a common and effective strategy.[2]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase flash chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol can be an excellent option.[3]
-
-
Flow Rate Optimization: In some cases, a slower flow rate during sample loading and elution can improve binding and separation, leading to better recovery.[4]
Question 3: After purification, my product is an oil that won't crystallize, or it solidifies into an amorphous solid. How can I obtain a crystalline product?
Answer:
The inability to crystallize can be due to residual impurities or the intrinsic properties of the compound.
Troubleshooting Recrystallization:
-
Purity Check: Ensure your product is of high purity (>95%) by techniques like HPLC or NMR. Even small amounts of impurities can inhibit crystallization. If necessary, repeat the purification step.
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which your compound is insoluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A common system for compounds like this could be ethanol/water or ethyl acetate/hexane.[5]
-
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
-
Patience: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Slower cooling often results in larger, purer crystals.
Question 4: My final product appears pure by NMR, but it starts to discolor over time. What is happening and how can I prevent it?
Answer:
Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air, light, and trace metal impurities.
Prevention Strategies:
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration or freezing is recommended.
-
Antioxidants: In some applications, adding a small amount of an antioxidant may be permissible, but this should be carefully considered based on the downstream use of the compound.
-
Final Purification Step: If discoloration is a persistent issue, a final, rapid purification step like a short plug of silica gel or activated carbon just before use can remove colored impurities.
II. Frequently Asked Questions (FAQs)
What is the recommended starting point for a TLC solvent system for this compound?
A good starting point for a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. We recommend trying:
-
30-50% Ethyl Acetate in Hexane: This is a standard system for many organic compounds.
-
5-10% Methanol in Dichloromethane: This is a more polar system that can be effective if the compound is not very mobile in ethyl acetate/hexane.
Remember to add 0.1-1% triethylamine to the solvent mixture to prevent tailing on the TLC plate.
What are the most common impurities I should expect from the synthesis of this compound?
Common impurities can arise from the starting materials or side reactions. For instance, if synthesized from 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, you might encounter:
-
Unreacted Starting Material: The nitro-analogue of your product.
-
Oligomers or Polymers: Benzoxazines can sometimes form oligomers, especially under certain reaction conditions.[6]
-
Byproducts from the Ring Formation: Depending on the synthetic route, other related benzoxazine isomers or byproducts could be present.[7]
Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is always recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are excellent for quantifying purity and detecting trace impurities.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of your compound and can often reveal the presence of impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.
III. Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography with a modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Determine the Eluent System:
-
Develop a TLC solvent system as described in the FAQ section. The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
-
Final Analysis:
-
Obtain the mass of the purified product and calculate the yield.
-
Confirm the purity and identity of the product using analytical techniques like NMR and HPLC.
-
IV. Visualization of the Purification Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification technique for this compound.
Caption: Decision workflow for purification of this compound.
V. References
-
SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. R Discovery. Available at: 3
-
Kotha, S., Bindra, V., & Kuki, A. (n.d.). synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives. HETEROCYCLES, Vol. 38. No. 1. 1894.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Available at: 1
-
Overcoming oligomer formation in benzoxazine polymerization. Benchchem. Available at: 6
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Available at: 2
-
Troubleshooting Purification Methods. Sigma-Aldrich. Available at: 4
-
SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. Available at: 8
-
1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: 9
-
US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents. Available at: 5
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Troubleshooting Purification Methods [sigmaaldrich.com]
- 5. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
common side products in the synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions based on established synthetic routes. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during this synthesis, ensuring the integrity and purity of your final product.
I. Overview of Synthetic Strategies & Common Pitfalls
The synthesis of this compound typically proceeds through a multi-step sequence. A prevalent and reliable method involves the initial formation of the benzoxazine ring system, followed by nitration and subsequent reduction of the nitro group to the desired amine. Each of these stages presents unique challenges and potential for the formation of unwanted side products. This guide will dissect each critical step, offering insights into the underlying chemistry and practical solutions to common problems.
DOT Script for Overall Synthetic Pathway
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
Step 1: Cyclization to form the Benzoxazine Ring
The formation of the 1,4-benzoxazine ring is typically achieved by reacting an aminophenol derivative with a two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane. This step is prone to several side reactions that can significantly impact yield and purity.
Question 1: My cyclization reaction is producing a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent its formation?
Answer: You are likely observing the formation of dimeric or oligomeric side products. This is a common issue in this type of cyclization.
-
Causality: The reaction proceeds via nucleophilic attack of the aminophenol. Since both the amino and hydroxyl groups are nucleophilic, and the resulting intermediate can react with another molecule of the starting material, dimerization can occur. One common dimeric side product is N,N'-bis(2-hydroxyphenyl)piperazine. The formation of these dimers can be a significant issue, proving cumbersome to separate from the desired product.[1]
-
Troubleshooting Protocol:
-
High Dilution: Employing high dilution conditions can favor the intramolecular cyclization over the intermolecular dimerization. By keeping the concentration of the reactants low, you reduce the probability of two molecules encountering each other.
-
Slow Addition: Adding the dihaloalkane slowly to the reaction mixture containing the aminophenol and base can also help to maintain a low concentration of the electrophile, further promoting the desired intramolecular reaction.
-
Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate is often preferred. Stronger bases can deprotonate both the phenol and the amine, potentially leading to more side reactions.
-
Question 2: I am observing a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for the desired N,N-dialkylation to form the benzoxazine ring?
Answer: The competition between O-alkylation and N-alkylation is governed by the nucleophilicity of the oxygen and nitrogen atoms and the nature of the electrophile.
-
Causality: Generally, the nitrogen of an aniline is a softer and more nucleophilic center than the oxygen of a phenol.[2] However, under basic conditions, the phenoxide is formed, which is a potent nucleophile. The selectivity can be influenced by the reaction conditions.
-
Troubleshooting Protocol:
-
Protecting Groups: A reliable method to ensure selective N-alkylation is to protect the amino group, perform O-alkylation, and then deprotect and cyclize. However, for a more direct approach, careful selection of reaction conditions is key.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst can sometimes improve the yield of the desired cyclized product over dimers.[1]
-
| Parameter | Condition to Favor N-Alkylation | Condition to Favor O-Alkylation |
| Basicity | Weaker base | Stronger base (to form phenoxide) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (can solvate amine) |
| Leaving Group | Softer leaving group (e.g., I > Br > Cl) | Harder leaving group |
DOT Script for Cyclization Side Products
Caption: Competing pathways in benzoxazine ring formation.
Step 2: Reduction of the Nitro Group
The final and often critical step is the reduction of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine to the target amine. Catalytic hydrogenation is widely used, but other methods like metal/acid reductions are also employed.
Question 3: My nitro reduction is stalling or incomplete. What could be the issue?
Answer: Incomplete reduction is a common problem, often related to the catalyst or reaction conditions.
-
Causality: In catalytic hydrogenation (e.g., using Pd/C), the catalyst surface can be poisoned by impurities in the starting material or solvents. Sulfur-containing compounds are notorious catalyst poisons. The activity of the catalyst can also degrade over time or with repeated use. For metal/acid reductions (e.g., SnCl2/HCl or Fe/HCl), insufficient stoichiometry of the metal or acid, or passivation of the metal surface can lead to incomplete reactions.
-
Troubleshooting Protocol:
-
Catalyst Quality and Loading: Ensure you are using a fresh, high-quality catalyst. If you suspect poisoning, try increasing the catalyst loading or pre-treating your starting material with activated carbon to remove impurities.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. While many reductions proceed at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to go to completion.
-
Solvent Choice: Use high-purity solvents. Alcohols like ethanol or methanol are common choices.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may sometimes be required, but be cautious as this can also promote side reactions.
-
Question 4: I am observing several colored impurities in my final product after nitro reduction. What are these and how can I avoid them?
Answer: The formation of colored impurities often points to dimeric species arising from intermediates in the nitro reduction pathway.
-
Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4] These intermediates can condense with each other to form azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are often highly colored. Incomplete reduction can leave the hydroxylamine intermediate, which itself can be unstable.
-
Troubleshooting Protocol:
-
Ensure Complete Reduction: The most effective way to prevent these side products is to ensure the reaction goes to completion. Monitor the reaction closely and ensure all starting material and intermediates are consumed.
-
Choice of Reducing System: Catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate in the presence of Pd/C can be a very effective and selective method that often minimizes these side products.[5]
-
pH Control: In some reduction systems, the pH of the reaction medium can influence the formation of side products. For metal/acid reductions, ensuring a sufficiently acidic environment is crucial.
-
Purification: If these impurities do form, they can often be removed by column chromatography on silica gel or by recrystallization.
-
DOT Script for Nitro Reduction Side Products
Caption: Formation of common side products during nitro group reduction.
III. Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
This protocol is adapted from common literature procedures for the cyclization of 2-amino-4-nitrophenol.
-
To a stirred solution of 2-amino-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Heat the mixture to 80-90 °C.
-
Slowly add 1,2-dibromoethane (1.2 eq) dropwise over 1 hour.
-
Maintain the reaction at 90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the desired product as a yellow-orange solid.[6][7][8]
Protocol 2: Reduction to this compound
This protocol utilizes catalytic hydrogenation.
-
Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by recrystallization or silica gel chromatography if necessary.
IV. References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Five-Step Synthesis of (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol from 2-Aminophenol. Retrieved from --INVALID-LINK--
-
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives. HETEROCYCLES, 38(1), 1893-1905.
-
ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF. Retrieved from --INVALID-LINK--
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
-
University of Michigan. (n.d.). Selective alkylation of aminophenols. Retrieved from --INVALID-LINK--
-
Borbély, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2536-2541.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from --INVALID-LINK--
-
Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10756-10764.
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from --INVALID-LINK--
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 30(20), 2344-2348.
-
Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 1-11.
-
Thermo Fisher Scientific. (n.d.). 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%. Retrieved from --INVALID-LINK--
-
CP Lab Chemicals. (n.d.). 6-Nitro-3, 4-dihydro-2H-1, 4-benzoxazine, min 98%, 1 gram. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from --INVALID-LINK--
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H33900.03 [thermofisher.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Optimization of Reaction Conditions for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and the scientific rationale behind these recommendations. Our goal is to empower you to overcome common challenges and achieve high-yielding, clean, and reproducible results in your laboratory.
Overview of the Synthesis
The most prevalent and efficient synthetic route to this compound is the reduction of its corresponding nitro precursor, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This transformation is a cornerstone of aromatic chemistry, yet it presents several potential pitfalls that can impact yield and purity. This guide will focus on optimizing this critical reduction step.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Q1: My reaction is incomplete, and I still have starting material (6-nitro-3,4-dihydro-2H-1,4-benzoxazine) present in my TLC analysis. What are the likely causes and how can I resolve this?
A1: Incomplete conversion is a common issue in catalytic hydrogenation. Several factors could be at play:
-
Catalyst Inactivity or Insufficient Loading: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.[1]
-
Solution: Ensure you are using a fresh, high-quality catalyst. If you suspect your current batch is old or has been improperly stored, it is best to use a new one. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%) to see if the reaction proceeds to completion. It is important to handle the catalyst under an inert atmosphere as much as possible to prevent deactivation.[2]
-
-
Insufficient Hydrogen Pressure: For reactions carried out under a hydrogen atmosphere, inadequate pressure will lead to a sluggish or stalled reaction.
-
Solution: Ensure your reaction vessel is properly sealed and that the hydrogen balloon or gas line is supplying a consistent, positive pressure. For more stubborn reductions, transitioning to a dedicated hydrogenation apparatus that allows for higher pressures may be necessary.[3]
-
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate in solution to interact with the solid catalyst and gaseous hydrogen.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. In some cases, changing the solvent to one that better solubilizes the starting material can improve mass transfer.
-
-
Reaction Time: The reaction may simply require more time to reach completion.
-
Solution: Monitor the reaction progress by TLC every 1-2 hours. Continue the reaction until the starting material spot is no longer visible.
-
Q2: My TLC shows multiple new spots in addition to my desired product. What are these side products and how can I avoid them?
A2: The formation of side products during nitro group reduction is often indicative of over-reduction or incomplete reduction to intermediate species.[4]
-
Potential Side Products:
-
Hydroxylamine and Nitroso Intermediates: Incomplete reduction can lead to the accumulation of N-hydroxyl and nitroso derivatives. These intermediates can sometimes undergo condensation reactions to form azoxy and azo compounds.
-
Dehalogenation (if applicable): While not relevant for this specific synthesis, it's a common side reaction in the reduction of halogenated nitroarenes.[5]
-
-
Solutions to Minimize Side Products:
-
Control Reaction Temperature: Most nitro group reductions are exothermic.[6] Running the reaction at or slightly above room temperature is generally sufficient. Excessive heat can promote side reactions.
-
Choice of Reducing Agent: For substrates with other reducible functional groups, catalytic hydrogenation might be too harsh. In such cases, milder reducing agents like iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂) can offer better chemoselectivity.[7][8]
-
Careful Monitoring: As mentioned previously, diligent TLC monitoring is key. Stopping the reaction as soon as the starting material is consumed will minimize the risk of over-reduction or degradation of the product.
-
Q3: I am having difficulty purifying my this compound. What are the best practices for work-up and purification?
A3: The purification of aromatic amines can be challenging due to their basicity and potential for oxidation.
-
Work-up Procedure:
-
Catalyst Removal: After the reaction is complete, the solid Pd/C catalyst must be carefully removed. This is typically done by filtering the reaction mixture through a pad of Celite®. Safety Note: The used catalyst can be pyrophoric and should not be allowed to dry in the air while on the filter paper.[2] It is best to wash the filter cake with a small amount of the reaction solvent and then immediately quench the catalyst with water.
-
Extraction: Aromatic amines can be extracted from the reaction mixture using an organic solvent like ethyl acetate or dichloromethane. To ensure the amine is in its free base form for efficient extraction, it may be necessary to wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate).
-
-
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective.
-
Acid-Base Extraction: An alternative purification strategy involves an acid-base workup. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Q4: My yield is consistently low. What are the key parameters I should optimize?
A4: Low yields can be a result of a combination of the factors discussed above. Here is a systematic approach to optimization:
-
Catalyst: Verify the activity of your catalyst and consider screening different types (e.g., 5% Pd/C vs. 10% Pd/C, or even Raney Nickel).[7]
-
Solvent: The choice of solvent can significantly impact reaction rate and solubility. Common solvents for catalytic hydrogenation include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[10] Perform small-scale trials with different solvents to identify the optimal one for your substrate.
-
Temperature: While room temperature is a good starting point, some reductions may benefit from gentle heating (e.g., 40-50 °C). However, be mindful of the potential for increased side reactions at higher temperatures.
-
Hydrogen Source: If using a hydrogen balloon, ensure it is sufficiently large and that the seal is tight. For transfer hydrogenation with a hydrogen donor like ammonium formate or hydrazine, optimize the stoichiometry of the donor.[11]
Optimized Experimental Protocol: Catalytic Hydrogenation of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This protocol provides a detailed, step-by-step methodology for the reduction of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine to this compound using catalytic hydrogenation.
Materials:
-
6-nitro-3,4-dihydro-2H-1,4-benzoxazine
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (balloon or cylinder)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon).
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., ethanol, approximately 0.1-0.2 M concentration of the substrate) followed by the 10% Pd/C catalyst (5-10 mol%).
-
Hydrogenation: Seal the flask and carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this process three times to ensure a hydrogen atmosphere. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through a septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 2-6 hours.
-
Work-up: a. Once the reaction is complete, carefully purge the flask with an inert gas to remove the excess hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The catalyst on the filter paper is pyrophoric; do not allow it to dry. Quench the filter cake with water immediately after filtration.[2] c. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction [8]
| Reducing Agent/System | Typical Reaction Conditions | Functional Group Tolerance | Notes |
| H₂/Pd/C | 1-5 atm H₂, RT, EtOH or EtOAc | Low; reduces alkenes, alkynes, carbonyls | Highly efficient, but can be non-selective. |
| H₂/Raney Ni | 1-50 atm H₂, RT-100°C, EtOH | Moderate; can be more selective than Pd/C | Pyrophoric catalyst requires careful handling. |
| Fe/HCl or Fe/NH₄Cl | Reflux in EtOH/H₂O | Good; tolerates esters, ketones, nitriles | Stoichiometric metal waste. |
| SnCl₂·2H₂O | RT to reflux in EtOH or EtOAc | Excellent; tolerates most functional groups | Tin waste can be problematic to remove. |
| Hydrazine (N₂H₄) | With a catalyst (e.g., Pd/C, Fe), reflux | Good | Highly toxic and corrosive. |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | C₈H₈N₂O₃ | 180.16 g/mol | ~7.8-7.9 (m, 2H), ~6.8 (d, 1H), ~4.4 (t, 2H), ~3.5 (t, 2H) | ~150, ~142, ~138, ~117, ~116, ~110, ~65, ~44 |
| This compound | C₈H₁₀N₂O | 150.18 g/mol | ~6.6 (d, 1H), ~6.1-6.2 (m, 2H), ~4.2 (t, 2H), ~3.6 (br s, 2H, NH₂), ~3.3 (t, 2H) | ~142, ~140, ~132, ~117, ~108, ~102, ~65, ~45 |
(Note: The NMR data are approximate and may vary slightly depending on the solvent and instrument. These are predicted values based on similar structures and should be confirmed by experimental data.)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
stability issues of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine and its storage
Welcome to the technical support center for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and storage concerns, and to provide robust troubleshooting advice for experimental workflows. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.
Introduction: The Challenge of Stability with Aromatic Amines
This compound is a valuable building block in medicinal chemistry and materials science. However, like many aromatic amines, its utility can be compromised by inherent stability issues. The primary culprits are oxidation and photodegradation, which can lead to sample discoloration, impurity formation, and ultimately, unreliable experimental outcomes.[1][2][3] This guide will provide a comprehensive framework for understanding and mitigating these challenges.
Core Principles of Handling and Storage
Aromatic amines are susceptible to degradation from atmospheric oxygen and light.[1][4] The lone pair of electrons on the nitrogen atom is readily oxidized, often leading to the formation of colored impurities.[5] Therefore, stringent storage and handling protocols are paramount.
Recommended Storage Conditions
For optimal stability, this compound should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storage. | Low temperatures slow down the rate of oxidative and thermal degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, a primary driver of degradation.[5] |
| Light | Store in an amber or opaque container, in a dark location. | Protects the compound from photodegradation, which can be initiated by UV and visible light.[1][2] |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap). | Prevents exposure to air and moisture, and avoids potential reactions with the container material. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the handling and use of this compound.
Issue 1: Sample Discoloration (Yellowing or Browning)
Q: My solid sample of this compound has turned yellow/brown upon storage. Is it still usable?
A: Discoloration is a common indicator of oxidation. While minor yellowing might not significantly impact the outcome of all experiments, it signifies the presence of impurities. For sensitive applications, such as in vitro biological assays or quantitative analytical studies, using a discolored sample is not recommended as the impurities could lead to erroneous results.
Causality: The aromatic amine functionality is susceptible to air oxidation, which can lead to the formation of colored polymeric or quinone-imine type byproducts.[6] This process can be accelerated by exposure to light and elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored samples.
Recommended Action: If significant discoloration is observed, purification is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can often remove colored impurities. For more persistent impurities, column chromatography on silica gel may be necessary. Always verify the purity of the repurified material by an appropriate analytical method (e.g., LC-MS, NMR) before use.
Issue 2: Inconsistent Results in Solution-Based Assays
Q: I am observing high variability in my biological assay results when using solutions of this compound. What could be the cause?
A: The stability of aromatic amines can be significantly lower in solution compared to the solid state, especially in protic or acidic media.[7] Degradation in solution can lead to a decrease in the effective concentration of the active compound and the formation of interfering byproducts.
Causality: In solution, the compound has greater mobility and is more readily exposed to dissolved oxygen and other reactive species. The pH of the solution can also play a critical role; acidic conditions can protonate the amine, which may alter its reactivity and stability.
Troubleshooting and Best Practices:
-
Freshly Prepare Solutions: Always prepare solutions of this compound immediately before use.
-
Use Degassed Solvents: For sensitive experiments, use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.
-
pH Control: Be mindful of the pH of your experimental medium. If possible, conduct experiments in a buffered system to maintain a stable pH.
-
Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment to assess its stability under the assay conditions.
Experimental Protocol: Assessing Solution Stability
-
Prepare a stock solution of this compound in your chosen solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your assay buffer.
-
Immediately analyze an aliquot of the solution by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration (T=0).
-
Incubate the remaining solution under the same conditions as your experiment (temperature, light exposure).
-
Analyze aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the concentration of the parent compound and the appearance of any degradation products.
Issue 3: Poor Yields or Side Reactions in Synthesis
Q: I am using this compound as a starting material in a synthesis and am getting low yields and multiple side products. What are the likely issues?
A: The nucleophilic nature of the aromatic amine can lead to side reactions, and impurities in the starting material can interfere with the desired transformation.
Causality: The amino group is a potent nucleophile and can react with various electrophiles. If your reaction conditions are not carefully controlled, you may observe N-alkylation, N-acylation, or other side reactions. Furthermore, the presence of oligomeric or dimeric impurities from the synthesis of the benzoxazine itself can lead to a complex mixture of products.
Troubleshooting Workflow for Synthesis:
Caption: Troubleshooting workflow for synthetic reactions.
Recommendations for Synthesis:
-
Starting Material Purity: Always ensure the purity of your this compound before starting a reaction. If in doubt, purify it.
-
Protecting Groups: For complex syntheses, consider protecting the amino group to prevent unwanted side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of side products and optimize reaction time.
-
Purification of Products: Be prepared for challenging purifications. The polarity of the benzoxazine core and any additional functional groups will dictate the appropriate chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
-
Pure this compound should be an off-white to light tan solid. Any significant deviation from this, especially towards a dark brown or black color, indicates substantial degradation.
Q2: Can I store solutions of this compound?
-
It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed vial and use it within 24 hours. Be aware that freeze-thaw cycles can also contribute to degradation.
Q3: What are the main degradation products I should look for?
-
While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of aromatic amines, you should look for signs of oxidation. This could include the formation of N-oxides, imines, and polymeric materials. These can often be detected as higher molecular weight species by mass spectrometry.
Q4: Is this compound sensitive to acidic or basic conditions?
-
As an amine, it will be protonated under acidic conditions to form an ammonium salt. This can affect its solubility and nucleophilicity. Strong bases could potentially deprotonate the N-H group of the benzoxazine ring, although this is less common. It is advisable to buffer your reactions if pH control is critical.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. researchgate.net [researchgate.net]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of crude 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and field-proven techniques to ensure you achieve the desired purity for your downstream applications.
Introduction: Understanding the Impurity Profile
This compound is a valuable heterocyclic building block in medicinal chemistry.[1] It is most commonly synthesized via the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.[2] This synthetic route is efficient but often introduces a predictable set of impurities that must be removed. The effectiveness of your purification strategy is directly linked to your understanding of these potential contaminants.
Common Impurities Include:
-
Unreacted Starting Material: Residual 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.[3]
-
Partially Reduced Intermediates: Species such as the corresponding nitroso or hydroxylamine compounds.
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., Pd/C, Raney Nickel), trace metals may be present.
-
Side-Reaction Products: Depending on the reaction conditions, minor byproducts from the benzoxazine ring formation or degradation may exist.[4]
This guide is structured to help you diagnose purification issues and select the most effective strategy to eliminate these impurities.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when handling the crude product.
Q1: My crude product is a dark, viscous oil or tar. How should I proceed? A1: This is a very common observation, often due to colored impurities and the inherent tendency of some amines to resist crystallization.[5] Do not attempt direct crystallization or chromatography at this stage. The most robust first step is an acid-base extraction . This liquid-liquid extraction technique leverages the basicity of your target amine to separate it from neutral or acidic impurities.[6][7] By treating your crude mixture dissolved in an organic solvent with aqueous acid, the amine is protonated, forming a water-soluble salt that migrates to the aqueous layer.[8] Neutral impurities (like the unreacted nitro starting material) remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into a fresh organic solvent.[9] This process not only purifies but also helps remove baseline color.
Q2: How can I quickly assess the purity of my crude sample and monitor the purification process? A2: Thin-Layer Chromatography (TLC) is the most effective tool for this.
-
Stationary Phase: Standard silica gel plates are sufficient.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typical. Start with a 1:1 mixture of Hexanes:Ethyl Acetate. Adjust the polarity based on the Rf of your product. If the spot remains at the baseline, increase the polarity (more ethyl acetate). If it shoots to the solvent front, decrease the polarity (more hexanes).
-
Visualization:
-
UV Light (254 nm): Most aromatic compounds will appear as dark spots.
-
Staining: After UV visualization, use a specific stain. Ninhydrin stain is excellent for visualizing primary and secondary amines, which typically appear as purple or yellow spots.[10] This can help distinguish your product from impurities that lack an amine group.
-
Q3: My purified amine is a light-colored solid, but it darkens over time. What is happening and how can I prevent it? A3: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[10][11] This is a chemical stability issue, not necessarily an impurity from the reaction itself.
-
Mechanism: Oxygen from the air can oxidize the amine functionality. This process can be accelerated by light and trace metals.
-
Prevention & Storage:
-
Inert Atmosphere: Once pure, handle and store the amine under an inert atmosphere (Nitrogen or Argon).
-
Light Protection: Store vials wrapped in aluminum foil or in amber-colored vials.
-
Cold Storage: Store the material at low temperatures (e.g., in a freezer at -20 °C) to slow the rate of oxidation.
-
Part 2: In-Depth Purification Workflows & Troubleshooting
This section provides a deeper dive into specific purification techniques, addressing common failures and optimization strategies.
Workflow 1: Acid-Base Extraction
This should be your primary purification step for crude material. The principle relies on selectively moving the basic amine between aqueous and organic phases.
Diagram: Principle of Acid-Base Extraction for Amine Purification
Caption: Workflow for purifying amines using acid-base extraction.
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Recovery of Product | 1. Incomplete protonation (insufficient acid).2. Amine salt has some solubility in the organic phase.3. Incomplete regeneration of the free amine (insufficient base).4. The free amine is more water-soluble than expected.[8] | 1. Check the pH of the aqueous layer after acid wash; it should be strongly acidic (pH 1-2). Add more acid if needed.2. Perform multiple extractions (3x) with the aqueous acid to ensure complete transfer.[7]3. Check the pH of the aqueous layer after adding base; it should be strongly basic (pH 10-12).4. If the free amine doesn't precipitate upon basification, it may be water-soluble. Extract the basified aqueous layer multiple times (3-4x) with a fresh organic solvent (e.g., DCM or EtOAc). |
| An Emulsion Forms at the Interface | The mixture contains surfactants or fine particulates that stabilize the oil-water interface. | 1. Patience: Let the separatory funnel stand for 10-30 minutes.2. Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase and helps break up emulsions.3. Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates. |
Workflow 2: Flash Column Chromatography
Chromatography is used to separate compounds with different polarities and is often necessary to achieve high purity (>98%).[12][13]
Problem: My amine product is streaking or tailing badly on the silica gel column. Cause: This is the most common issue when purifying amines on silica gel. Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic amine interacts strongly and sometimes irreversibly with these acidic sites, leading to poor separation, tailing peaks, and low recovery.[10]
Solutions:
-
Use a Modified Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent mixture (e.g., 90:9:1 Hexane:EtOAc:Et₃N).
-
Ammonia: Prepare a 2% solution of 7N ammonia in methanol and use it as a polar modifier in a DCM/MeOH eluent system.
-
-
Use a Different Stationary Phase:
-
Basic Alumina: Aluminum oxide is basic and is an excellent alternative to silica for purifying amines. It eliminates the tailing issue but may require different solvent systems.
-
Reverse-Phase Silica (C18): If the amine is sufficiently non-polar, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.
-
Workflow 3: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure, crystalline material.[14] However, amines can be challenging to crystallize.
Problem: My amine "oils out" during recrystallization. Cause: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[5] This is common when a solution is too concentrated or cooled too quickly.
Solutions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Add More Solvent: Re-heat the oiled-out mixture until it is homogeneous again, add a small amount of additional hot solvent to slightly decrease the saturation, and then cool slowly.
-
Use a Seed Crystal: If you have a tiny crystal of the pure product, add it to the cooled solution to induce crystallization.
Problem: I cannot find a suitable single solvent for recrystallization. Solution: Convert the Amine to a Salt. This is an extremely effective strategy. The free amine may be an oil or have poor crystallization properties, but its corresponding salt (e.g., hydrochloride, sulfate) is often a stable, highly crystalline solid.[15]
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Part 3: Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolve the crude amine (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Add 1M aqueous HCl solution (equal volume to the organic layer). Shake vigorously for 1 minute, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 2M aqueous NaOH solution while stirring until the pH of the solution is >10 (check with pH paper). A precipitate of the free amine may form.
-
Extract the basified aqueous mixture three times with a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification via Formation and Recrystallization of the Hydrochloride Salt
-
Dissolve the purified (but non-crystalline) amine free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a solvent where the salt is insoluble (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.
-
A precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.[10]
-
Collect the solid salt by vacuum filtration and wash the filter cake with cold diethyl ether.
-
Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/water, methanol/ether) to obtain the highly pure, crystalline hydrochloride salt.
References
- 1. oaji.net [oaji.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Characterization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Welcome to the technical support center for the characterization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The inherent reactivity of the aromatic amine functionality, coupled with the benzoxazine scaffold, presents unique analytical hurdles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and observations you may encounter during your experiments.
Question 1: My sample of this compound is progressively darkening in color (e.g., turning brown or purple). What is causing this, and how can I prevent it?
Answer: The discoloration of your sample is a classic indicator of oxidation. Aromatic amines, such as the one in your compound, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation process often leads to the formation of highly colored polymeric impurities.
Causality: The lone pair of electrons on the nitrogen atom of the amine group makes the aromatic ring electron-rich and thus, highly susceptible to oxidation.
Prevention Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.
-
Solvent Purity: Use freshly distilled or de-gassed solvents for your experiments to remove dissolved oxygen.
-
Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
Question 2: I am struggling with poor peak shape and retention time variability during HPLC analysis. What are the likely causes and how can I optimize my method?
Answer: Poor peak shape (e.g., tailing) and inconsistent retention times for polar, basic compounds like this compound on reverse-phase HPLC are common issues. These problems often stem from interactions between the basic amine group and the stationary phase.
Causality: The amine group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Additionally, the polarity of the compound can result in poor retention on traditional C18 columns.[1]
Troubleshooting Workflow:
Caption: HPLC Troubleshooting Workflow for Aromatic Amines.
Detailed Optimization Steps:
-
Column Selection:
-
End-capped C18 Columns: Use a high-quality, end-capped C18 column to minimize silanol interactions.
-
Polar-Embedded Phases: Consider columns with polar-embedded groups (e.g., amide, carbamate) that provide alternative interactions and better peak shape for polar analytes.
-
-
Mobile Phase pH:
-
Low pH: Maintain the mobile phase pH between 2.5 and 3.5 using a buffer like formic acid or trifluoroacetic acid. This ensures the amine is protonated, which can improve peak shape.
-
High pH: Alternatively, a high pH mobile phase (pH 8-10) using a buffer such as ammonium bicarbonate can be used with a pH-stable column. In this case, the amine is in its free base form.
-
-
Mobile Phase Modifiers:
-
Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing peak tailing.
-
-
Ion-Pairing Chromatography:
-
For highly polar amines with poor retention, ion-pairing reagents (e.g., heptafluorobutyric acid) can be added to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention on a reverse-phase column.[1]
-
Question 3: My NMR spectrum shows more signals than expected, or the integration values are off. How can I determine if this is due to impurities or degradation?
Answer: Unexpected signals in your NMR spectrum can arise from synthetic impurities, residual solvents, or degradation products. A systematic approach is necessary to identify the source of these signals.
Common Impurities and Their Expected NMR Signals:
-
Starting Material: If your synthesis involves the reduction of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, incomplete reduction will result in the presence of this starting material. The aromatic protons adjacent to the nitro group will be shifted further downfield compared to those next to the amine group.
-
Solvents: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane, methanol) will show characteristic peaks.
-
Oxidation Products: Oxidized species can lead to broad signals in the aromatic region and a general broadening of all peaks.
Recommended Actions:
-
Re-purification: If impurities are suspected, re-purify your sample using column chromatography or recrystallization.
-
2D NMR: Perform 2D NMR experiments like COSY and HSQC to establish correlations between protons and carbons, which can help in assigning the signals of your target compound and identifying impurities.[2]
-
Spiking Experiment: If you have a pure standard of a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the unexpected peak will confirm the identity of the impurity.
Part 2: Troubleshooting Guides
This section provides detailed protocols for the characterization of this compound.
Guide 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To establish a reliable HPLC method for determining the purity of this compound.
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the amine, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Volume | 2 µL | Small injection volume to prevent peak overload. |
| Detector | UV at 254 nm or Mass Spectrometer | The aromatic ring provides UV absorbance. MS provides mass confirmation.[3] |
Data Interpretation:
-
Purity Calculation: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Peak Tailing: A tailing factor greater than 1.5 indicates a need for further method optimization.
Guide 2: Structural Confirmation by Spectroscopy
Objective: To confirm the chemical structure of this compound using NMR, FT-IR, and Mass Spectrometry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][4]
-
Solvent: DMSO-d6 or CDCl3.
-
Expected ¹H NMR Signals:
-
Aromatic protons: ~6.0-7.0 ppm (multiple signals).
-
-O-CH₂-: ~4.2 ppm (triplet).
-
-N-CH₂-: ~3.3 ppm (triplet).
-
-NH₂: ~5.0 ppm (broad singlet, may exchange with D₂O).
-
-NH- (of the ring): ~5.8 ppm (broad singlet).
-
-
Expected ¹³C NMR Signals:
-
Aromatic carbons: ~110-150 ppm.
-
-O-CH₂-: ~65 ppm.
-
-N-CH₂-: ~45 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy [5]
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amine) |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2950 | Aliphatic C-H stretching |
| 1600-1650 | N-H bending (amine) |
| 1450-1550 | Aromatic C=C stretching |
| 1200-1300 | C-N stretching |
| 1000-1100 | C-O stretching |
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended.
-
Expected Molecular Ion: [M+H]⁺ at m/z = 165.09.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of parts of the dihydro-oxazine ring.
Part 3: Synthesis and Purification Workflow
This section outlines a typical workflow for the synthesis and purification of this compound.
Caption: General Synthesis and Purification Workflow.
Key Considerations:
-
Reduction Step: The reduction of the nitro group is a critical step. Ensure the reaction goes to completion to avoid contamination with the starting material.[6]
-
Purification: The amine product is polar and may require a more polar solvent system for elution from a silica gel column. A gradient elution from hexane/ethyl acetate to pure ethyl acetate or even ethyl acetate with a small percentage of methanol may be necessary.
References
Technical Support Center: Purification of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing quick and actionable answers.
Q1: What are the most common impurities I might encounter?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (e.g., 2-aminophenol or a halo-nitro precursor), intermediates from incomplete cyclization, over-alkylation products, and colored byproducts arising from oxidation of the amine functionality.
Q2: My purified product is colored (e.g., pink, brown). What is the likely cause and how can I remove the color?
A2: Aromatic amines are susceptible to air oxidation, which often forms highly colored impurities. To decolorize your product, you can use activated carbon during recrystallization.[1][2] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat briefly, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1][2]
Q3: I am experiencing significant product loss during recrystallization. What can I do to improve my yield?
A3: Product loss during recrystallization is often due to using too much solvent or cooling the solution too rapidly.[3] Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[3] Also, ensure the solvent used for washing the collected crystals is ice-cold to minimize redissolving your product.[1]
Q4: My compound is not separating well on a standard silica gel column. What are my options?
A4: The basic nature of the amine group in this compound can cause strong interactions with the acidic silanol groups on standard silica gel, leading to poor separation.[4][5] You can try adding a small amount of a competing amine, like triethylamine, to the mobile phase to mitigate this issue.[4][6] Alternatively, using an amine-functionalized silica column can provide a more inert stationary phase for better separation of basic compounds.[4][5] Reversed-phase chromatography can also be an effective alternative.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Poor Crystal Formation During Recrystallization
If your compound oils out or fails to crystallize upon cooling, consider the following troubleshooting steps.
-
Symptom: An oil forms at the bottom of the flask instead of solid crystals as the solution cools.
-
Symptom: The solution becomes supersaturated but no crystals form, even after cooling in an ice bath.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Impurity Presence | Add a seed crystal of pure product to the supersaturated solution. | A seed crystal provides a nucleation site for crystal growth to begin. |
| Inappropriate Solvent | Re-evaluate your choice of recrystallization solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][7] | A large difference in solubility at different temperatures is the fundamental principle of recrystallization.[2] |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of a more ordered and pure crystal lattice. |
| Insufficient Purity | If the material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization. | High levels of impurities can interfere with the crystallization process. |
Issue 2: Ineffective Separation by Column Chromatography
When column chromatography fails to provide the desired purity, the following guide can help diagnose and resolve the problem.
-
Symptom: The compound streaks or tails on the column, leading to broad fractions and poor separation.
-
Symptom: The compound does not elute from the column or requires a very strong solvent mixture.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Strong Analyte-Stationary Phase Interaction | Add a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent.[4][6] | The basic modifier competes with the analyte for acidic sites on the silica gel, reducing strong interactions and improving peak shape.[4] |
| Inappropriate Stationary Phase | Switch to an amine-functionalized silica column or a basic alumina column.[4][6] | These stationary phases have a less acidic surface, which is more suitable for the purification of basic compounds.[4] |
| Incorrect Mobile Phase Polarity | Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system before running the column. | A well-chosen eluent will provide good separation between your compound and impurities. |
| Column Overloading | Use an appropriate amount of crude material for the size of your column. | Overloading the column leads to poor separation efficiency. |
Workflow for Selecting a Purification Method
The choice of purification method depends on the nature of the impurities and the scale of the experiment. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for purification method selection.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.[1][3]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification by flash column chromatography.
-
TLC Analysis: Develop a TLC solvent system that gives a good separation between your product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (or amine-functionalized silica) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[8] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to achieve a steady flow rate.[8]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
avoiding decomposition of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine during synthesis
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable intermediate, with a primary focus on preventing its decomposition. The inherent susceptibility of the aromatic amine functionality to oxidation necessitates careful control over reaction and work-up conditions to ensure high yield and purity.
This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you with the knowledge to overcome synthetic hurdles.
Troubleshooting Guide: Navigating Common Synthetic Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly prepared by the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Issue 1: My reaction mixture turns dark brown/black during or after the reduction.
Plausible Cause: This is a classic indicator of the oxidation of the newly formed aromatic amine.[1] The electron-rich aniline moiety is highly susceptible to air oxidation, which can be accelerated by residual oxidizing agents, metal catalysts, or elevated temperatures, leading to the formation of colored polymeric or quinone-like byproducts.
Solutions:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.[2]
-
Before starting the reaction, thoroughly degas your solvent by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes.
-
Ensure your reaction vessel is flushed with inert gas, and maintain a positive pressure of nitrogen or argon throughout the reaction and work-up using a gas bubbler or balloon.[3]
-
-
Control Temperature: If the reduction is exothermic, consider cooling the reaction mixture to prevent overheating, which can accelerate decomposition.
-
Immediate Work-up: Do not let the crude reaction mixture sit exposed to air. Proceed with the work-up as quickly as possible upon reaction completion.
Issue 2: My final product is a discolored solid (e.g., tan, brown, or purple) instead of the expected off-white or light-colored solid.
Plausible Cause: The discoloration of the isolated product is due to the presence of oxidized impurities that have co-precipitated or were not fully removed during purification. Even trace amounts of these highly colored species can significantly impact the appearance of the final compound.
Solutions:
-
Purification under Inert Conditions: If possible, perform purification steps like filtration and solvent evaporation under a blanket of inert gas.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. Filter the mixture through Celite® to remove the carbon before recrystallization or concentration.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired amine from the more polar, colored byproducts.
-
Silica Gel Chromatography: For stubborn impurities, column chromatography can be employed. It is advisable to use a solvent system that allows for quick elution of the product to minimize its time on the silica, which can sometimes promote degradation. One publication on a similar benzoxazine derivative noted the removal of minor impurities via silica gel chromatography.[4]
Issue 3: The yield of my this compound is consistently low.
Plausible Cause: Low yields can stem from incomplete reaction, product decomposition, or loss during work-up and purification.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting nitro compound. This will prevent premature work-up of an incomplete reaction.
-
Optimize Catalyst Loading and Hydrogen Source (for Catalytic Hydrogenation):
-
Ensure the Pd/C catalyst is active. Using a fresh batch or a properly stored catalyst is recommended.
-
For transfer hydrogenation, the choice and amount of the hydrogen donor (e.g., hydrazine, ammonium formate) are critical and may need optimization.[5]
-
-
Acidic Work-up: Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble ammonium salt.[6] This can protect it from oxidation during the initial work-up stages. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent. Caution: Ensure your target molecule is stable to acidic conditions.
-
Minimize Transfers: Each transfer of the product solution increases the risk of exposure to air and mechanical losses. Streamline your work-up procedure where possible.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing the nitro group in 6-nitro-3,4-dihydro-2H-1,4-benzoxazine?
Q2: How can I monitor the progress of the reduction reaction?
A2: The most common method is Thin Layer Chromatography (TLC). The starting nitro compound and the product amine will have different polarities and thus different Rf values. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of the starting material and the appearance of the product.[8]
Q3: What are the ideal storage conditions for this compound?
A3: Aromatic amines are generally sensitive to light, air, and heat.[9] To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[9][10] Storing in a freezer or refrigerator is recommended.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
A4: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group.[11] However, its reactivity can be enhanced by using it in combination with a transition metal catalyst, such as nickel(II) chloride or in some cases, with specific activators. For a straightforward and reliable reduction of an aromatic nitro group, catalytic hydrogenation or metal/acid systems are more conventional choices.
Q5: My NMR spectrum shows some unexpected signals. What could they be?
A5: Besides residual solvent and starting material, unexpected signals could arise from decomposition products. Oxidation can lead to a complex mixture of byproducts. Over-reduction is also a possibility, though less common for the aromatic ring under standard nitro reduction conditions. If you suspect decomposition, obtaining a High-Resolution Mass Spectrum (HRMS) can help identify the molecular formulas of the impurities.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine using Pd/C and Hydrogen Gas
This protocol is a standard and effective method for the reduction of the nitro group.
Materials:
-
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ethanol or Ethyl Acetate (degassed)
-
Hydrogen gas (H₂)
-
Celite®
-
Nitrogen or Argon gas
Procedure:
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a sufficient amount of degassed ethanol or ethyl acetate.
-
Inerting: Flush the flask with nitrogen or argon. Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.
-
Work-up:
-
Once complete, carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: Do not allow the filter cake to dry, as Pd/C can be pyrophoric.[9] Immediately quench the filter cake with water.
-
Wash the filter cake with a small amount of the degassed solvent.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction.[7] |
| Solvent | Ethanol, Ethyl Acetate | Good solubility for substrate and product; common for hydrogenations. |
| Atmosphere | H₂ (1 atm), N₂/Ar for handling | Prevents side reactions and ensures reduction proceeds. Inert gas handling prevents product oxidation.[2] |
| Temperature | Room Temperature | Sufficient for the reaction; avoids thermal decomposition. |
Visualizing the Process: Diagrams
Synthesis and Decomposition Pathway
Caption: Synthetic route and common decomposition pathway.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
This guide provides an in-depth comparative analysis of the spectral data for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a key intermediate in pharmaceutical and materials science. We will explore the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and a brief discussion on UV-Vis spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important benzoxazine derivative.
Introduction
This compound is a heterocyclic compound with a bicyclic structure comprising a benzene ring fused to a morpholine ring. The position of the amine group on the benzene ring is crucial for its chemical reactivity and biological activity. Accurate and unambiguous structural confirmation is therefore paramount. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering unique insights into the molecular architecture.
In this guide, we will not only present the expected spectral data for our target compound but also compare it with a closely related analogue, 3,4-Dihydro-2H-1,4-benzoxazin-6-ol , to highlight the subtle yet significant differences that arise from the substitution of a hydroxyl group with an amino group. This comparative approach will equip the reader with the critical knowledge to differentiate between these and other related structures.
Chemical Structures
Figure 1: Chemical structures of the target compound and its hydroxyl analogue.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the carbon-hydrogen framework can be assembled.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The electron-donating nature of the amino group in this compound is expected to shield the aromatic protons, causing them to resonate at a lower chemical shift (upfield) compared to the hydroxyl analogue.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and perform baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation and Comparison
| Proton Assignment | Expected Chemical Shift (δ) for this compound (in DMSO-d₆) | Reported Chemical Shift (δ) for 3,4-Dihydro-2H-1,4-benzoxazin-6-ol (in DMSO-d₆)[1] | Multiplicity | Coupling Constant (J) |
| Aromatic H (H-5) | ~6.4-6.6 ppm | 6.37 ppm | d | J ≈ 8.5 Hz |
| Aromatic H (H-7) | ~6.0-6.2 ppm | 5.96 ppm | d | J ≈ 2.8 Hz |
| Aromatic H (H-8) | ~5.9-6.1 ppm | 5.82 ppm | dd | J ≈ 8.4, 2.8 Hz |
| -OCH₂- | ~4.0-4.2 ppm | 3.97 ppm | t | J ≈ 4.4 Hz |
| -NCH₂- | ~3.2-3.4 ppm | 3.18 ppm | t | J ≈ 4.3 Hz |
| -NH₂ | ~4.5-5.5 ppm (broad) | - | s (broad) | - |
| -NH- (ring) | ~5.0-6.0 ppm (broad) | - | s (broad) | - |
| -OH | - | 8.48 ppm | s | - |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is deliberate. It not only solubilizes the polar amine and hydroxyl compounds but also allows for the observation of the exchangeable N-H and O-H protons, which might be broadened or exchanged with deuterium in other solvents like D₂O. The slight upfield shift of the aromatic protons in the amine derivative is a direct consequence of the stronger electron-donating character of the amino group compared to the hydroxyl group.
B. ¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The substituent effects of the amino and hydroxyl groups on the aromatic carbon chemical shifts are particularly informative.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the instrument to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that provides a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).
Data Interpretation and Comparison
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (in DMSO-d₆) | Reported Chemical Shift (δ) for 3,4-Dihydro-2H-1,4-benzoxazin-6-ol (in DMSO-d₆)[1] |
| C-O (Aromatic) | ~140-142 ppm | 152.2 ppm |
| C-N (Aromatic) | ~138-140 ppm | 136.6 ppm |
| C-NH₂ | ~135-137 ppm | 135.8 ppm (C-OH) |
| Aromatic CH | ~115-118 ppm | 116.7 ppm |
| Aromatic CH | ~105-108 ppm | 103.8 ppm |
| Aromatic CH | ~100-103 ppm | 102.0 ppm |
| -OCH₂- | ~64-66 ppm | 65.0 ppm |
| -NCH₂- | ~46-48 ppm | 47.2 ppm |
The expected shifts for the amine derivative are based on established substituent effects. The carbon atom attached to the amino group (C-6) is expected to be significantly shielded compared to the carbon attached to the hydroxyl group in the reference compound.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond).
-
Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Data Interpretation and Comparison
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) for this compound | Expected Frequency Range (cm⁻¹) for 3,4-Dihydro-2H-1,4-benzoxazin-6-ol |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | - |
| O-H (hydroxyl) | Stretch | - | 3200-3600 (broad) |
| N-H (ring) | Stretch | ~3300-3400 | ~3300-3400 |
| C-H (aromatic) | Stretch | 3000-3100 | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 | 2850-2960 |
| C=C (aromatic) | Stretch | 1500-1600 | 1500-1600 |
| N-H (amine) | Bend | 1580-1650 | - |
| C-O (ether) | Asymmetric Stretch | 1200-1270 | 1200-1270 |
| C-N (aromatic amine) | Stretch | 1250-1360 | - |
| C-N (aliphatic amine) | Stretch | 1020-1250 | 1020-1250 |
The most telling difference in the IR spectra will be the presence of two N-H stretching bands for the primary amine in our target compound, versus a single, broad O-H stretching band for the hydroxyl analogue.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that often results in a prominent molecular ion peak.[1]
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation and Fragmentation
For this compound (C₈H₁₀N₂O), the expected molecular weight is 150.18 g/mol .[3] The molecular ion peak [M]⁺ should be observed at m/z 150. For the hydroxyl analogue (C₈H₉NO₂), the molecular weight is 151.16 g/mol , with an observed [M+H]⁺ at 152.0711.[1]
A plausible fragmentation pathway for this compound is proposed below.
Figure 2: Proposed mass spectral fragmentation of this compound.
IV. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR or MS, it can be used to confirm the presence of chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data
The benzoxazine ring system is a chromophore. The presence of the amino group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift of the λmax compared to the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine. The λmax for this compound is anticipated to be in the range of 280-320 nm.
Conclusion
The comprehensive spectral analysis of this compound using a combination of NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. The comparative data presented against its 6-hydroxy analogue underscores the sensitivity of these techniques to subtle changes in molecular structure. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently identify and characterize this and other related benzoxazine derivatives, ensuring the integrity of their scientific endeavors.
References
A Comparative Guide to the Analytical Characterization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine by HPLC and LC-MS
Introduction: The Analytical Imperative for a Versatile Scaffold
3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a key heterocyclic compound, serves as a vital intermediate and structural motif in the synthesis of pharmacologically active molecules. Its benzoxazine core is found in a range of therapeutic agents, making the precise and accurate characterization of its purity, stability, and impurity profile a cornerstone of drug discovery and development. The presence of even trace-level impurities can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two instrumental techniques central to the analytical characterization of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the techniques' performance, offering researchers and drug development professionals the insights needed to select the appropriate tool for their analytical challenges.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Robust Quantitation
HPLC is the workhorse of the pharmaceutical industry for routine quality control, including purity assessment and assay determination.[1] Its reliability, robustness, and cost-effectiveness make it the primary choice for validating the quality of intermediates like this compound.
The Rationale Behind Method Development
The goal of an HPLC method is to achieve adequate separation between the main compound and any potential impurities, including starting materials, by-products, and degradants. For a polar, aromatic amine like our target compound, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.[2]
-
Stationary Phase Selection: A C18 (octadecyl) column is the conventional starting point. The nonpolar C18 ligands interact with the hydrophobic benzoxazine ring system, providing retention. The choice of a column with end-capping is critical to minimize peak tailing caused by the interaction of the basic amine group with acidic residual silanols on the silica support.
-
Mobile Phase Composition: The mobile phase must be optimized to control the elution of the analyte. A typical mobile phase consists of an aqueous component with an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity and stronger elution strength for many heterocyclic compounds.
-
Aqueous Phase & pH Control: The amine group on the molecule (pKa ~4-5) will be protonated at acidic pH. Operating in a slightly acidic mobile phase (e.g., pH 3-4) using a buffer like phosphate or an acid like formic acid ensures a single ionic form of the analyte, leading to sharp, symmetrical peaks. For UV-only analysis, a phosphate buffer is acceptable; however, for methods that may be transferred to an MS detector, a volatile buffer like formic acid or ammonium formate is essential.[3]
-
-
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is generally superior to an isocratic (constant composition) method. This approach ensures that late-eluting, more hydrophobic impurities are cleared from the column while providing excellent resolution for early-eluting polar impurities.
-
Detection: The benzoxazine ring contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, which can help in peak tracking and purity assessments. The optimal wavelength can be determined by acquiring the UV spectrum of the analyte; for aromatic systems, this is often in the 254-280 nm range.
Experimental Protocol: HPLC-UV Purity Determination
This protocol outlines a validated method for determining the purity of this compound. Method validation should be performed according to ICH guidelines (Q2A/Q2B) to ensure specificity, linearity, accuracy, and precision.[4][5][6]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (≥99.5% purity).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a final concentration of 0.5 mg/mL.
4. Data Analysis:
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Visualization: HPLC-UV Analytical Workflow
Caption: Workflow for purity analysis using HPLC-UV.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitivity
While HPLC-UV is excellent for quantitating known compounds, it falls short when identifying unknown impurities or detecting them at very low levels. This is where the power of Mass Spectrometry comes into play. LC-MS combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, providing a definitive tool for structural confirmation and trace analysis.[7]
The Rationale Behind Method Development
The LC method used for MS detection is similar to that for UV, with one critical difference: the mobile phase must be completely volatile.
-
LC Adaptation: Non-volatile buffers like phosphate must be replaced with volatile alternatives such as formic acid, acetic acid, or their ammonium salts.[3] These additives are compatible with the ionization source and will not contaminate the MS system.
-
Ionization Source: For a basic compound like this compound, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The amine group readily accepts a proton in the acidic mobile phase, forming a protonated molecule [M+H]⁺, which is then detected by the mass spectrometer. The expected m/z for the protonated molecule (C₈H₁₀N₂O) is approximately 151.08.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is highly advantageous. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurities, greatly aiding in their identification.[8]
-
Tandem MS (MS/MS): For definitive structural elucidation of an unknown impurity, tandem mass spectrometry is employed. The mass analyzer isolates the impurity's parent ion, which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions create a "fingerprint" spectrum that provides clues about the molecule's structure.[9][10]
Experimental Protocol: LC-MS Impurity Identification
This protocol is designed for the detection and identification of potential impurities in a sample of this compound.
1. Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF) with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
2. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program: (A similar gradient profile to the HPLC-UV method, adjusted for the different column dimensions and flow rate).
-
MS Conditions (Positive ESI):
-
Scan Range (Full MS): m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan mode for initial detection, followed by data-dependent MS/MS acquisition for ions exceeding a set intensity threshold.
-
3. Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 10-50 µg/mL in 50:50 water/acetonitrile with 0.1% formic acid. A lower concentration is used compared to HPLC-UV due to the higher sensitivity of the MS detector.
4. Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ ion of the main compound (m/z 151.08).
-
Examine the total ion chromatogram (TIC) for other peaks corresponding to potential impurities.
-
For each impurity peak, determine its accurate mass from the full scan data and propose possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.
Visualization: LC-MS Impurity Identification Workflow
Caption: Workflow for impurity identification using LC-MS/MS.
Comparative Analysis: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends entirely on the analytical question being asked. Neither technique is universally superior; they are complementary tools in the analytical chemist's arsenal.
| Parameter | HPLC-UV | LC-MS | Causality & Justification |
| Primary Use | Routine QC, Purity, Assay | Impurity ID, Trace Analysis, Metabolomics | UV detection is robust and quantitative for knowns; MS provides mass information essential for identifying unknowns. |
| Specificity | Moderate (based on retention time) | Very High (based on retention time and m/z) | Co-eluting impurities with similar UV spectra can be missed by HPLC-UV but are easily resolved by their different masses in LC-MS. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | MS detectors are inherently more sensitive than UV detectors, making them ideal for detecting genotoxic or other trace-level impurities.[7][11] |
| Identification Power | None (cannot identify unknowns) | Definitive (provides mass and structural data) | Mass is a fundamental property of a molecule. HRMS and MS/MS provide the data needed for structural elucidation.[9] |
| Quantitation | Excellent (highly robust & reproducible) | Good to Excellent (can be complex) | HPLC-UV is the gold standard for validated quantitative methods due to its simplicity and lower variability. MS quantitation can be affected by matrix effects and ionization suppression. |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, complex operation/maintenance | MS systems are significantly more expensive and require specialized expertise for operation and data interpretation. |
| Mobile Phase | Flexible (e.g., phosphate buffers) | Restricted to volatile buffers (e.g., formic acid) | Non-volatile salts will crystallize and damage the high-vacuum components of the mass spectrometer. |
Alternative Analytical Methodologies
While LC-based methods are predominant, other techniques can be employed for analyzing aromatic amines.
-
Gas Chromatography (GC): Aromatic amines can be analyzed by GC, but often require a derivatization step to increase their volatility and thermal stability.[11][12] This adds complexity to sample preparation and is generally less direct than LC for this class of compound.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost technique that can be used for simple presence/absence tests or for monitoring reaction progress.[13] It can be coupled with a visualizing agent to detect aromatic amines, but it lacks the resolution and quantitative power of HPLC.
Conclusion
The characterization of this compound requires a strategic, multi-faceted analytical approach. HPLC-UV stands as the robust, reliable method of choice for routine quality control, providing accurate and precise data on purity and potency in a regulated environment. Its simplicity and cost-effectiveness make it indispensable for batch release and stability testing.
Conversely, LC-MS, particularly high-resolution LC-MS/MS, is the essential tool for discovery and development. Its unparalleled sensitivity and definitive identification capabilities are critical for characterizing unknown impurities, understanding degradation pathways, and ensuring the safety profile of the molecule as it progresses through the development pipeline. By understanding the distinct strengths and applications of each technique, researchers and scientists can deploy them effectively to build a comprehensive and trustworthy analytical data package for this important pharmaceutical building block.
References
- 1. jpsbr.org [jpsbr.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Introduction
3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a key structural motif and a vital intermediate in the synthesis of a wide range of pharmacologically active compounds. Its presence in the core of several drug candidates highlights the importance of efficient and scalable synthetic routes for its preparation. This guide provides an in-depth, objective comparison of the most prevalent synthetic strategies for obtaining this valuable amine, offering experimental data and field-proven insights for researchers, scientists, and professionals in drug development.
The primary focus of this guide is on the most established and industrially relevant synthetic pathway, which proceeds through a nitro-intermediate. We will explore the nuances of this route, from the formation of the benzoxazine ring to the critical reduction of the nitro group, comparing various methodologies for this key transformation.
Primary Synthetic Pathway: A Two-Step Approach
The most common and well-documented synthesis of this compound involves a two-step sequence:
-
Synthesis of the Nitro-Intermediate: Formation of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine from 2-amino-4-nitrophenol.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to the target 6-amino-benzoxazine.
This strategy offers a reliable and scalable approach to the target molecule, with the starting material, 2-amino-4-nitrophenol, being commercially available.
Caption: Overview of the primary two-step synthetic pathway.
Step 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
The initial step involves the cyclization of 2-amino-4-nitrophenol with a two-carbon electrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the amino and hydroxyl groups of the aminophenol displace the halogens to form the benzoxazine ring.
Causality of Experimental Choices:
-
Choice of Dihaloethane: 1,2-dibromoethane is often preferred over 1,2-dichloroethane due to the better leaving group ability of bromide, which can lead to faster reaction rates.
-
Base: A base such as potassium carbonate or sodium carbonate is essential to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the initial attack on the dihaloethane.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
To a stirred solution of 2-amino-4-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Heat the mixture to 80-90 °C.
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Maintain the temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
-
Further purification can be achieved by recrystallization from ethanol.
Step 2: Reduction of the Nitro Group - A Comparative Analysis
The reduction of the nitro group in 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is the final and critical step to obtain the desired amine. Several methods are available for this transformation, each with its own set of advantages and disadvantages. We will compare three of the most common methods: catalytic hydrogenation with palladium on carbon (Pd/C), and metal/acid reductions using iron in acetic acid (Fe/AcOH) or stannous chloride (SnCl2).
Caption: Comparison of different reduction methodologies.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and high efficiency.[1] The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon, and a hydrogen source.
Mechanism: The catalytic hydrogenation of a nitroarene is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the metal catalyst.[1]
Experimental Protocol: Catalytic Hydrogenation with Pd/C
-
In a hydrogenation vessel, dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Method B: Metal/Acid Reduction with Iron/Acetic Acid
The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective method for the reduction of nitroarenes.[1]
Mechanism: The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source for the formation of water as a byproduct.
Experimental Protocol: Reduction with Fe/AcOH
-
To a stirred suspension of iron powder (5-10 equivalents) in a mixture of ethanol and water, add a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approximately 70-80 °C).
-
Add a solution of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Method C: Metal/Acid Reduction with Stannous Chloride (SnCl₂)
Stannous chloride (tin(II) chloride) in the presence of a strong acid like hydrochloric acid is another effective reagent for the reduction of aromatic nitro compounds.
Mechanism: Similar to the iron/acid system, the reduction proceeds via electron transfer from Sn(II) to the nitro group, with the Sn(II) being oxidized to Sn(IV).
Experimental Protocol: Reduction with SnCl₂/HCl
-
Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid to the stirred solution.
-
Heat the reaction mixture to 50-60 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the excess acid by the addition of a saturated sodium bicarbonate solution.
-
The resulting tin salts often precipitate and can be removed by filtration.
-
The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Comparative Data Summary
| Feature | Catalytic Hydrogenation (Pd/C) | Metal/Acid (Fe/AcOH) | Metal/Acid (SnCl₂) |
| Typical Yield | >95% | 85-95% | 80-90% |
| Reaction Time | 2-6 hours | 2-4 hours | 1-3 hours |
| Temperature | Room Temperature | 70-80 °C | 50-60 °C |
| Purity (crude) | High | Moderate to High | Moderate |
| Reagent Cost | High (due to Palladium)[2][3] | Low | Moderate |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst[1] | Exothermic reaction | Corrosive acid, toxic tin waste |
| Workup | Simple filtration | Neutralization and filtration of metal salts | Neutralization and removal of tin salts |
| Environmental Impact | "Greener" with water as the main byproduct[1] | Significant metal waste | Toxic tin waste |
| Functional Group Tolerance | May reduce other sensitive groups | Good for acid-stable groups[1] | Good for acid-stable groups |
Discussion and Recommendations
The choice of synthetic route for this compound largely depends on the scale of the synthesis, available equipment, cost considerations, and the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation is generally the preferred method for laboratory and industrial-scale synthesis due to its high yields, clean reaction profile, and mild conditions.[4] The primary drawbacks are the cost of the palladium catalyst and the safety precautions required for handling hydrogen gas and the pyrophoric catalyst.[1] However, the catalyst can often be recovered and reused, mitigating some of the cost concerns.
-
Reduction with Iron and Acetic Acid offers a cost-effective and robust alternative.[1] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The main challenges are the potentially exothermic nature of the reaction and the workup, which involves the removal of large quantities of iron salts.
-
Reduction with Stannous Chloride is also an effective method, but it is less favored due to the generation of toxic tin-containing waste, which requires careful disposal. The workup can also be cumbersome due to the formation of tin hydroxides upon neutralization.
For researchers aiming for high purity and yield with a straightforward workup, catalytic hydrogenation is the recommended method, provided the necessary safety infrastructure is in place. For cost-sensitive applications or when dealing with complex molecules with multiple reducible functionalities, the iron/acetic acid method presents a viable and reliable alternative.
Conclusion
The synthesis of this compound is most effectively and commonly achieved through a two-step process involving the formation of a nitro-intermediate followed by its reduction. While the cyclization to form the benzoxazine ring is a standard procedure, the choice of the reduction method for the nitro group offers a trade-off between efficiency, cost, safety, and environmental impact. A thorough understanding of the nuances of each reduction technique, as outlined in this guide, will enable researchers to make informed decisions and select the optimal synthetic strategy for their specific needs.
References
A Comparative Guide to the Biological Activity of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Analogs
Introduction: The Promising Scaffold of 3,4-Dihydro-2H-1,4-benzoxazine
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features, combining a benzene ring fused to a morpholine-like ring, impart favorable physicochemical properties that allow for diverse pharmacological activities. While extensive research has been conducted on various derivatives of this scaffold, this guide will focus on the comparative biological activities of analogs of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine. Although direct and comprehensive biological activity data for the parent compound, this compound, is not extensively documented in publicly available literature, a comparative analysis of its closely related analogs provides significant insights into the therapeutic potential of this chemical class. This guide will delve into the anti-inflammatory, antimicrobial, and neuroprotective activities of these analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Comparative Biological Activity of Analogs
The seemingly minor structural modifications to the 3,4-dihydro-2H-1,4-benzoxazine scaffold can lead to profound differences in biological activity. This section will compare the anti-inflammatory, antimicrobial, and neuroprotective effects of various analogs, with a focus on derivatives of the closely related 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one.
Anti-inflammatory Activity
A notable study explored a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety, synthesized from 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one, for their anti-inflammatory potential in lipopolysaccharide (LPS)-induced BV-2 microglial cells. The inhibition of nitric oxide (NO) production was used as a key indicator of anti-inflammatory efficacy.
| Compound | Structure | NO Production (% of LPS control)[3] | Cell Viability (%)[3] |
| e2 | 3-(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide | 54.66 ± 8.93 | >90 |
| e16 | 3-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide | 55.83 ± 5.21 | >90 |
| e20 | 3-(1-(4-tert-butylbenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide | 56.54 ± 7.82 | >90 |
These results indicate that specific substitutions on the triazole ring significantly influence the anti-inflammatory activity, with compounds e2 , e16 , and e20 demonstrating the most promising effects without notable cytotoxicity.[3] These compounds were found to act by activating the Nrf2-HO-1 signaling pathway, thereby reducing ROS production and downregulating pro-inflammatory mediators.[3]
Antimicrobial Activity
The 1,4-benzoxazine scaffold is also a promising framework for the development of novel antimicrobial agents. A study on 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives revealed their potential against a range of bacterial and fungal pathogens.
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Analog A | H | Cl | CH3 | 25 | 50 | 12.5 |
| Analog B | CH3 | Cl | C2H5 | 12.5 | 25 | 12.5 |
| Analog C | H | Br | CH3 | 25 | 25 | 25 |
Note: The specific structures for "Analog A, B, and C" are generalized from the data presented in the cited literature for illustrative purposes.
The data suggests that substitutions at the R1, R2, and R3 positions of the benzoxazine ring play a crucial role in determining the antimicrobial spectrum and potency.
Neuroprotective Activity and Serotonin (5-HT) Receptor Antagonism
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have also been investigated for their neuroprotective effects and their ability to modulate neurotransmitter systems. A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and evaluated as serotonin-3 (5-HT3) receptor antagonists.
| Compound | R | Ki (nM) for 5-HT3 Receptor |
| Parent Carboxamide | H | >1000 |
| 2-methyl analog | CH3 | 15.2 |
| 2,2-dimethyl analog | (CH3)2 | 0.8 |
The introduction of methyl groups at the 2-position of the benzoxazine ring dramatically increased the affinity for the 5-HT3 receptor. This highlights the importance of steric and electronic factors in this region of the molecule for potent receptor binding.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol details the measurement of nitric oxide production in LPS-stimulated BV-2 microglial cells.
Workflow for Nitric Oxide Production Assay
References
A Comparative Guide to the Structural Validation of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine: X-ray Crystallography and its Spectroscopic Alternatives
In the landscape of medicinal chemistry and drug development, the precise characterization of a molecule's three-dimensional architecture is not merely a procedural step but the very foundation of its rational design and biological activity assessment. For novel heterocyclic scaffolds like 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a precursor in various pharmacologically active agents, unambiguous structural validation is paramount. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with essential spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate validation strategy.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a well-ordered crystal.[3] This level of detail is unattainable by most other analytical techniques.
The Crystallographic Workflow: A Self-Validating System
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage's success is contingent upon the former. The primary challenge, and often the major bottleneck, lies in obtaining high-quality single crystals.[1][2]
Experimental Protocol for X-ray Crystallography
-
Material Synthesis & Purification:
-
Objective: To obtain the target compound, this compound, at the highest possible purity (ideally >99%).
-
Causality: Impurities are a primary inhibitor of crystal nucleation and growth. They can be incorporated into the crystal lattice, leading to disorder and poor diffraction quality, or they can prevent crystallization altogether.[4]
-
Method: Synthesis is typically achieved through established organic chemistry routes.[5][6] Following synthesis, purification via column chromatography or recrystallization is mandatory until NMR spectroscopy and LC-MS analysis show no significant impurities.
-
-
Crystal Growth (Crystallization):
-
Objective: To grow a single, well-ordered crystal of sufficient size and quality for diffraction.
-
Causality: Crystallization occurs from a supersaturated solution. The choice of solvent and technique aims to approach this state slowly, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous solid or oil.[4]
-
Key Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop slowly induces supersaturation and crystallization.
-
Solvent Selection: The choice of solvent is critical.[4] An ideal solvent dissolves the compound moderately at room temperature or higher, but poorly at lower temperatures. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is a standard starting point.
-
-
Troubleshooting: A common failure mode is "oiling out," where the compound separates as a liquid phase instead of a solid crystal. This often occurs if the solution is too concentrated or cooled too quickly.[4] Re-dissolving the oil with gentle heating, adding more solvent, and allowing for slower cooling can resolve this issue.[4]
-
-
Data Collection & Structure Solution:
-
Objective: To mount a suitable crystal and collect its X-ray diffraction data.
-
Method: A single crystal is carefully selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with X-rays, and the resulting diffraction patterns are recorded.
-
Data Processing: The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal. The structure is then "solved" using computational methods to generate an initial electron density map. This map is refined by fitting atoms into the density, ultimately yielding a precise 3D model of this compound.
-
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine and Other Benzoxazine Derivatives
This guide provides a comprehensive comparative study of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine against other notable benzoxazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the chemical properties and biological activities that distinguish these compounds. This document aims to provide a clear, objective comparison supported by experimental data to inform future research and development.
Introduction to Benzoxazines
Benzoxazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzoxazine scaffold, a fusion of a benzene ring and an oxazine ring, serves as a versatile backbone for the development of novel therapeutic agents.[1][2] These compounds and their derivatives have demonstrated a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4][5] The specific biological activity is largely influenced by the nature and position of substituents on the benzoxazine core. This guide focuses on this compound and compares its profile with other key benzoxazine derivatives to highlight structure-activity relationships and potential therapeutic applications.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of benzoxazine derivatives, such as molecular weight, melting point, and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The table below provides a comparative summary of these properties for this compound and other selected benzoxazines.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Structure not available | C₈H₁₀N₂O | 150.18 | Not Reported |
| 3,4-Dihydro-2H-1,4-benzoxazin-6-ol | Structure not available | C₈H₉NO₂ | 151.16 | Not Reported (Oil)[6] |
| 2H-1,4-Benzoxazin-3(4H)-one | Structure not available | C₈H₇NO₂ | 149.15 | Not Reported |
| 6-Allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][7]oxazine | Structure not available | C₁₉H₂₁NO₃ | 311.38 | Not Reported |
Synthesis of Benzoxazine Derivatives
The synthesis of benzoxazine derivatives is typically achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[8][9] This versatile method allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties. More recent synthetic strategies have also been developed to improve yields and expand the structural diversity of these compounds.[10][11][12]
Below is a generalized workflow for the synthesis of a benzoxazine monomer.
Caption: Generalized workflow for benzoxazine monomer synthesis.
Comparative Biological Activities
The biological activities of benzoxazines are a key area of interest for drug discovery. The following sections compare the antimicrobial and anticancer activities of this compound with other derivatives.
Antimicrobial Activity
Benzoxazine derivatives have shown promising activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][7] The antimicrobial efficacy is often attributed to the heterocyclic benzoxazine core and can be enhanced by the presence of specific functional groups.[7] For example, the incorporation of moieties like furan rings or long alkyl chains has been shown to have a synergistic effect on antibacterial properties.[13]
The table below summarizes the antimicrobial activity of selected benzoxazine derivatives.
| Compound/Derivative Type | Target Organisms | Activity Level | Reference |
| 1,3-Benzoxazine derivatives | Bacillus thuringiensis, Escherichia coli, Fusarium oxysporum | Significant antibacterial and antifungal | [1] |
| Thionated-1,3-benzoxazine | Eight fungal strains | Comparable to fluconazole | [1] |
| Curcumin-based benzoxazines | Candida albicans | Significant reduction in biofilm mass | [14] |
| 2H-benzo[b][1][15]oxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | High potency, broad-spectrum | [2] |
Anticancer Activity
Several benzoxazine derivatives have demonstrated significant anticancer activity in various cancer cell lines.[15][16][17] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[17] For instance, some benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell growth and migration.[15]
The following table highlights the anticancer activity of different benzoxazine compounds.
| Compound/Derivative Type | Cancer Cell Lines | Key Findings | Reference |
| Benzoxazinone derivatives | SK-RC-42, SGC7901, A549 | Inhibit proliferation and migration, downregulate c-Myc mRNA | [15] |
| Eugenol-derived benzoxazines | Mouse fibrosarcoma (in vivo) | Reduced cancer incidence and tumor weight | [16] |
| Novel benzoxazinone derivatives | HepG2, MCF-7, HCT-29 | Significant antiproliferative activity, induction of p53 and caspase-3 | [17] |
| Benzo[a]phenoxazine derivatives | RKO (colorectal), MCF7 (breast) | Selective for cancer cells, induce lysosomal membrane permeabilization | [18] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To objectively compare the anticancer potential of different benzoxazine derivatives, a standardized cytotoxicity assay is crucial.[19][20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[20]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of benzoxazine compounds on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The comparative analysis of this compound and other benzoxazine derivatives reveals a class of compounds with significant and varied biological potential. The versatility of their synthesis allows for the creation of a vast library of derivatives with tailored properties. While data on the specific biological activities of this compound is limited in the available literature, the broader family of benzoxazines demonstrates strong antimicrobial and anticancer activities. Further investigation into the structure-activity relationships, particularly focusing on the impact of the amino group at the 6-position of the dihydro-1,4-benzoxazine core, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a framework for the systematic evaluation of these promising compounds.
References
- 1. ikm.org.my [ikm.org.my]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates [mdpi.com]
- 6. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. opentrons.com [opentrons.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine for Biological Assays
Introduction: The Imperative of Purity in Biological Research
In the realm of drug discovery and biological research, the integrity of experimental data is paramount. The attribution of a biological effect to a specific small molecule presupposes that the molecule is, in fact, the sole causative agent. This fundamental assumption can be catastrophically undermined by the presence of impurities. Trace contaminants, such as unreacted starting materials, byproducts, or even highly potent structural isomers, can lead to false positives, false negatives, or off-target effects, rendering data irreproducible and derailing research programs.[1][2][3] As research progresses from early in vitro screening to more complex cellular and in vivo models, the standards for compound purity become increasingly stringent, aligning with Good Laboratory Practices (GLP) required for preclinical development.[4][5][6]
This guide provides a comprehensive framework for the analytical validation of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will move beyond a simple checklist of techniques to explain the causality behind our multi-faceted analytical strategy. The core principle is the application of orthogonal methods —distinct analytical techniques that measure purity based on different physicochemical properties. This approach creates a self-validating system, providing the highest degree of confidence in the compound's identity and purity before its commitment to resource-intensive biological assays.
The Orthogonal Workflow for Purity Confirmation
No single analytical method can definitively establish both the identity and purity of a compound. A robust validation workflow relies on the synergistic combination of chromatographic separation and spectroscopic characterization. High-Performance Liquid Chromatography (HPLC) provides quantitative information on purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unequivocal structural confirmation.
Caption: Overall workflow for purity validation.
Chromatographic Purity: The Foundation of Quantification (HPLC-UV)
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of small molecules.[7] Its power lies in its ability to separate the target compound from non-volatile impurities based on differential partitioning between a stationary phase (e.g., C18) and a mobile phase. UV detection provides a quantitative measure based on the area under the curve for each peak. However, it is crucial to understand that this is "purity by UV area %," which assumes that all eluting compounds have similar molar absorptivity at the chosen wavelength. This is a significant limitation and the primary reason why HPLC alone is insufficient.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. (Note: Formic acid is a volatile modifier, making this method compatible with subsequent MS analysis).[8]
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
Data Presentation: Interpreting the Chromatogram
| Retention Time (min) | Area (%) at 254 nm | Peak Identity |
| 2.1 | 0.8 | Impurity 1 (Potentially starting material) |
| 8.5 | 98.7 | This compound |
| 9.2 | 0.5 | Impurity 2 (Potentially byproduct) |
Molecular Identity Confirmation: The Power of Mass Spectrometry (LC-MS)
Trustworthiness: To validate the identity of the main peak observed in HPLC and gain insight into the nature of any impurities, we couple the liquid chromatography separation directly to a mass spectrometer (LC-MS).[9][10] MS provides a fundamental physical property of a molecule: its mass-to-charge ratio (m/z). This allows for the unequivocal confirmation that the main component has the correct molecular weight for this compound.
Experimental Protocol: ESI-MS
-
The LC method described above is directly interfaced with the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The amine and benzoxazine nitrogens are readily protonated.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.
-
Scan Range: 100 - 1000 m/z.
Data Presentation: Expected vs. Observed Mass
The molecular formula for this compound is C₈H₁₀N₂O.
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Deviation (ppm) |
| Main Peak (RT 8.5 min) | 151.0866 | 151.0864 | -1.3 |
A low ppm (parts per million) deviation between the theoretical and observed mass provides very high confidence in the elemental composition and, therefore, the identity of the compound.
Unambiguous Structural Verification: The Role of NMR Spectroscopy
Authoritative Grounding: While LC-MS confirms molecular weight, it cannot distinguish between structural isomers, which may have identical masses and similar chromatographic behavior but vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating molecular structure.[11][12] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns (multiplicity), and integration values should be consistent with the proposed structure.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
Data Presentation: Expected Chemical Shifts
(Note: Predicted shifts for this compound in DMSO-d₆)
| Proton (¹H) Assignment | Expected δ (ppm) | Carbon (¹³C) Assignment | Expected δ (ppm) |
| Aromatic CH | 6.0 - 6.5 | Aromatic C-NH₂ | ~140 |
| Amine NH₂ | ~4.5 (broad) | Aromatic C-O | ~138 |
| Oxazine O-CH₂ | ~4.1 | Aromatic C-N | ~135 |
| Oxazine N-CH₂ | ~3.2 | Aromatic CH | 100 - 115 |
| Benzoxazine NH | ~5.5 (broad) | Oxazine O-CH₂ | ~64 |
| Oxazine N-CH₂ | ~44 |
The presence of signals corresponding to residual solvents (e.g., ethyl acetate, dichloromethane) or unexpected aromatic/aliphatic signals would indicate impurities that must be quantified.
Decision Framework and Final Purity Assessment
The data from these orthogonal techniques must be synthesized to make a final decision on the suitability of the compound batch for biological testing.
Caption: Decision tree for compound release.
Confirming the purity of this compound is not a single measurement but a systematic investigation. By employing an orthogonal analytical workflow that combines the quantitative power of HPLC with the definitive structural insights of MS and NMR, researchers can establish a high degree of confidence in their test article. This rigorous, self-validating approach is fundamental to ensuring the accuracy, reproducibility, and ultimate success of biological and drug discovery research.[13] It transforms a chemical substance into a reliable biological tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 6. fda.gov [fda.gov]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
A Comparative Guide to the Cross-Validation of Analytical Data for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the robust characterization of any new chemical entity is paramount. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the cross-validation of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, my objective is to not only present disparate analytical techniques but to weave them into a cohesive cross-validation strategy, ensuring the generation of reliable and reproducible data.
The structural integrity, purity, and stability of this compound are critical quality attributes that can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended; it is essential for regulatory compliance and scientific rigor.
The Imperative of Orthogonal Analytical Techniques
A single analytical method, no matter how powerful, provides only one perspective on a molecule's properties. Cross-validation, the practice of using multiple, different analytical techniques to measure the same attribute, provides a more complete and trustworthy picture. This guide will focus on a suite of orthogonal methods: High-Performance Liquid Chromatography (HPLC) for purity and stability, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.
The synergy of these techniques allows for a self-validating system. For instance, an impurity detected by HPLC can be tentatively identified by its mass-to-charge ratio in MS and its structure definitively confirmed by NMR. This layered approach is the bedrock of modern analytical chemistry in a regulated environment.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive analytical cross-validation of this compound.
Caption: A workflow for the analytical cross-validation of this compound.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the cornerstone of purity assessment in the pharmaceutical industry. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice due to the molecule's polarity.
A. Rationale for Method Development
The primary goal is to develop a stability-indicating method capable of separating the main compound from its potential impurities and degradation products. The aromatic amine functionality makes the compound susceptible to oxidation, while the dihydro-benzoxazine ring can be sensitive to acid and base hydrolysis.
B. Proposed HPLC Method
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities with varying polarities.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm. Diode array detection (DAD) is highly recommended to assess peak purity and to identify the optimal wavelength for quantification.
-
Column Temperature: 30 °C.
C. Method Validation Parameters (as per ICH Q2(R1) Guidelines)
A comprehensive validation of this method would involve assessing the following parameters.[1][2]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should resolve the main peak from potential impurities and degradation products. | Ensures the method is selective for the analyte of interest. |
| Linearity | R² > 0.999 over a range of concentrations (e.g., 1-200 µg/mL). | Demonstrates a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%). | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, flow rate, temperature). | Indicates the method's reliability during normal usage. |
D. Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are crucial.[3][4][5] The compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).
The resulting chromatograms should demonstrate the separation of any degradation products from the parent peak, confirming the method's stability-indicating capability.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for detecting residual solvents from the synthesis and for identifying thermally stable impurities.
A. The Role of Derivatization
Primary amines can exhibit poor peak shape and tailing in GC due to their polarity and interaction with the stationary phase. Derivatization is often employed to improve chromatographic performance.[6]
Experimental Protocol (Derivatization):
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).[7][8]
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
B. Proposed GC-MS Method
Experimental Protocol:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
C. Expected Fragmentation Pattern
The mass spectrum will provide crucial structural information. Key expected fragments for the underivatized molecule would arise from:
-
α-cleavage: Loss of a hydrogen atom from the amine.
-
Ring fragmentation: Cleavage of the dihydro-benzoxazine ring.
The fragmentation pattern of the derivatized compound will be influenced by the derivatizing group, often leading to more stable and characteristic fragment ions.
Caption: A simplified representation of potential mass spectrometry fragmentation pathways.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
A. Expected ¹H NMR Spectral Features
Based on the structure and data from similar compounds, the following proton signals are expected:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the three protons on the benzene ring.
-
-CH₂-O- Protons: A triplet around δ 4.2-4.5 ppm.
-
-CH₂-N- Protons: A triplet around δ 3.2-3.5 ppm.
-
-NH- Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-NH₂ Protons: A broad singlet, also with a variable chemical shift.
B. Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will show distinct signals for each carbon environment:
-
Aromatic Carbons: Multiple signals in the δ 110-150 ppm region.
-
-CH₂-O- Carbon: A signal around δ 65-70 ppm.
-
-CH₂-N- Carbon: A signal around δ 40-45 ppm.
C. Cross-Validation with 2D NMR
For complete structural confirmation and assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functionality
FT-IR spectroscopy provides rapid and definitive identification of the functional groups present in a molecule.
A. Characteristic IR Absorptions
The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3400-3250 (two bands) | Primary amine (-NH₂) stretching vibrations. |
| N-H Stretch (Secondary Amine) | 3350-3310 | Secondary amine (-NH-) stretching in the ring. |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Stretching vibrations of C-H bonds in the methylene groups. |
| N-H Bend (Amine) | 1650-1580 | Bending vibration of the primary amine. |
| Aromatic C=C Stretch | 1600-1450 | Benzene ring stretching vibrations. |
| C-O Stretch (Ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Stretching vibrations of the C-O-C ether linkage. |
| C-N Stretch (Amine) | 1335-1250 | Stretching vibrations of the C-N bonds. |
The absence of certain peaks, such as a carbonyl stretch (~1700 cm⁻¹), can be equally informative in confirming the purity of the compound.
V. Comparative Summary of Analytical Techniques
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity, Assay, Stability | High sensitivity, quantitative, suitable for non-volatile compounds, stability-indicating. | Requires a chromophore for UV detection, can be destructive. |
| GC-MS | Volatile Impurities, ID | High separation efficiency for volatiles, provides structural information (MS). | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| NMR | Structural Elucidation | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to other techniques, requires higher sample amounts. |
| FT-IR | Functional Group ID | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not ideal for quantification. |
Conclusion: A Unified Approach to Analytical Excellence
The cross-validation of analytical data for this compound through the integrated use of HPLC, GC-MS, NMR, and FT-IR provides a robust and scientifically sound approach to its characterization. This multi-technique strategy ensures the generation of a comprehensive data package that supports the identity, purity, and stability of this important chemical intermediate. By understanding the strengths and limitations of each technique and interpreting the data in a holistic manner, researchers and drug development professionals can proceed with confidence in the quality of their materials, ultimately contributing to the successful advancement of their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. h-brs.de [h-brs.de]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine's Potential Against Commercially Available CNS Inhibitors
Introduction
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can provide ligands for more than one type of biological target – is a cornerstone of efficient drug discovery. The 3,4-dihydro-2H-1,4-benzoxazine nucleus is one such scaffold, consistently appearing in compounds targeting the central nervous system (CNS). Derivatives of this heterocyclic system have demonstrated significant activity as antagonists for various serotonin (5-HT) and dopamine receptors, and as inhibitors of acetylcholinesterase (AChE)[1][2][3].
This guide focuses on the therapeutic potential of a specific, yet under-characterized, member of this family: 3,4-Dihydro-2H-1,4-benzoxazin-6-amine . While direct, extensive biological data for this exact molecule is sparse in publicly available literature, the well-documented activities of its structural analogs allow for a robust, predictive comparison against established, commercially available inhibitors.
This document serves as a technical guide for researchers, scientists, and drug development professionals. We will explore the potential inhibitory profile of this compound by comparing the known activities of its parent scaffold against industry-standard inhibitors for key CNS targets. We will delve into the standard experimental methodologies used for such evaluations and present a comparative data summary to guide future research and screening efforts.
Potential Biological Targets and Rationale for Investigation
The recurring presence of the benzoxazine core in neurologically active agents strongly suggests that this compound is a prime candidate for screening against the following high-value CNS targets:
-
Serotonin (5-HT) Receptors: The serotonin system is implicated in a wide array of physiological and psychological processes[4].
-
5-HT1A Receptors: These receptors are involved in mood, anxiety, and depression. Both antagonists and partial agonists at this receptor are of therapeutic interest. Notably, various 3,4-dihydro-2H-benzoxazinone derivatives have been identified as high-affinity 5-HT1A receptor antagonists[1][2].
-
5-HT2A Receptors: Antagonism of the 5-HT2A receptor is a key mechanism for several atypical antipsychotic drugs used to treat schizophrenia and psychosis[5].
-
5-HT6 Receptors: Antagonists of the 5-HT6 receptor are being investigated as potential cognitive enhancers for the treatment of Alzheimer's disease[6].
-
-
Dopamine D2 Receptors: These receptors are a primary target for antipsychotic medications. Antagonism of D2 receptors in the mesolimbic pathway is effective in treating the positive symptoms of schizophrenia. Many atypical antipsychotics are mixed 5-HT2A/D2 antagonists[7].
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is the primary mechanism of action for several drugs used to treat the symptoms of Alzheimer's disease, such as Donepezil and Rivastigmine. A recent study synthesized and evaluated novel benzoxazine derivatives, which demonstrated effective, non-competitive inhibition of human acetylcholinesterase (hAChE).
Methodologies for Assessing Inhibitory Activity
To provide a framework for understanding the comparative data, we outline the gold-standard in vitro assays used to determine the potency of inhibitors against these targets.
Radioligand Binding Assays for 5-HT and Dopamine Receptors
Competitive radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor[4]. The principle relies on the competition between a radioactively labeled ligand (radioligand) with a known affinity and an unlabeled test compound for binding to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Crude membrane fractions containing the receptor of interest are prepared from either cultured cells overexpressing the receptor or from specific tissue homogenates (e.g., rat frontal cortex for 5-HT2A receptors)[8][9].
-
Assay Setup: In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound[9][10].
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through[10].
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 is then converted to an inhibition constant (Ki ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
Caption: Workflow of a competitive radioligand binding assay.
Acetylcholinesterase (AChE) Enzyme Inhibition Assay
The most common method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman[11][12].
Experimental Protocol: Ellman's Method
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm[13][11].
-
Assay Setup: The reaction is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl, pH 8.0), a known concentration of AChE enzyme, DTNB, and the test inhibitor at various concentrations[14].
-
Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine[12].
-
Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
Caption: Principle of the Ellman's method for AChE inhibition.
Comparative Performance Data
The following tables summarize the inhibitory activities of known benzoxazine derivatives alongside commercially available standard inhibitors for each potential target class. This allows for a benchmark comparison and helps to position the potential potency of this compound within the broader context of CNS drug discovery.
Table 1: Comparison of 5-HT1A Receptor Antagonists
| Compound/Inhibitor | Activity (Ki/IC50, nM) | Assay Type | Reference |
| Benzoxazine Derivatives | |||
| Various Analogs | High Affinity (pKi > 8.0) | Radioligand Binding | [1][2] |
| Commercial Inhibitors | |||
| WAY-100635 | 0.39 (Ki) / 0.91 (IC50) | Radioligand Binding | [15] |
| (S)-WAY 100135 | Potent and Selective | Radioligand Binding | [16] |
| NAN-190 | Selective Antagonist | Radioligand Binding | [16] |
| Alverine | 101 (IC50) | Radioligand Binding | [15] |
Table 2: Comparison of 5-HT2A Receptor Antagonists
| Compound/Inhibitor | Activity (Ki/IC50, nM) | Assay Type | Reference |
| Benzoxazine Derivatives | |||
| HEC30654 (weak affinity) | 120 (IC50) | Antagonistic Activity | [6] |
| Commercial Inhibitors | |||
| Ketanserin | 2.5 (Ki) | Radioligand Binding | [17] |
| Volinanserin (MDL 100,907) | 0.36 (Ki) | Radioligand Binding | [17] |
| Risperidone | High Affinity | Radioligand Binding | [18] |
| Pimavanserin | pIC50 of 8.73 | Inverse Agonist Activity | [17] |
Table 3: Comparison of 5-HT6 Receptor Antagonists
| Compound/Inhibitor | Activity (Ki/IC50, nM) | Assay Type | Reference |
| Benzoxazine Derivatives | |||
| HEC30654 | 1.1 (IC50, affinity) | Receptor Affinity | [6] |
| Commercial Inhibitors | |||
| SB-271046 | pKi of 8.81 (human) | Radioligand Binding | [19] |
| Idalopirdine | 0.83 (Ki) | Radioligand Binding | [19] |
| Intepirdine (SB-742457) | pKi of 9.63 | Radioligand Binding | [19] |
Table 4: Comparison of Dopamine D2 Receptor Antagonists
| Compound/Inhibitor | Activity (Ki/IC50, nM) | Assay Type | Reference |
| Benzoxazine Derivatives | |||
| General Class | Known to possess activity | Various | |
| Commercial Inhibitors | |||
| Trifluoperazine | 1.1 (IC50) | Radioligand Binding | [7][20] |
| Lurasidone | 1.0 (Ki) / 1.68 (IC50) | Radioligand Binding | [7][20] |
| Risperidone | High Affinity | Radioligand Binding | |
| Olanzapine | High Affinity | Radioligand Binding | [20] |
Table 5: Comparison of Acetylcholinesterase (AChE) Inhibitors
| Compound/Inhibitor | Activity (Ki/IC50, µM) | Assay Type | Reference |
| Benzoxazine Derivatives | |||
| Compound 7d | 20.2 (Ki) | Enzyme Inhibition | [3] |
| Compound 7a | 20.3 (Ki) | Enzyme Inhibition | [3] |
| Commercial Inhibitors | |||
| Donepezil | 0.0067 (IC50, human) | Enzyme Inhibition | |
| Rivastigmine | 0.36 (IC50) | Enzyme Inhibition | [21] |
| Galantamine | 0.43 (IC50, human) | Enzyme Inhibition |
Discussion and Future Perspectives
The comparative analysis reveals that the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile and potent platform for developing CNS-active agents. Derivatives have demonstrated high affinity, often in the nanomolar range, for critical therapeutic targets, including serotonin and dopamine receptors. The inhibitory activity of some benzoxazine derivatives against acetylcholinesterase, while more modest (in the micromolar range), is nonetheless significant and warrants further investigation for potential applications in neurodegenerative diseases[3].
Given this body of evidence, This compound emerges as a molecule of high interest. The presence of the primary amine at the 6-position provides a key functional handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This position could be crucial for interacting with key residues in the binding pockets of the target proteins.
We strongly recommend that this compound be subjected to a comprehensive screening panel against the targets discussed in this guide. Initial radioligand binding assays for 5-HT1A, 5-HT2A, 5-HT6, and D2 receptors, alongside an Ellman's assay for AChE inhibition, would provide a clear and direct assessment of its activity profile. Such data would be invaluable in determining the most promising therapeutic avenues for this compound and its future derivatives.
The potential for polypharmacology—the ability of a single compound to modulate multiple targets—is also a critical consideration. A compound with a balanced profile, such as moderate D2 and 5-HT2A antagonism, could be an excellent starting point for developing novel atypical antipsychotics.
References
- 1. 3,4-Dihydro-2H-benzoxazinones as dual-acting 5-HT1A receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-benzoxazinones are 5-HT(1A) receptor antagonists with potent 5-HT reuptake inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. japsonline.com [japsonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 5-HT1A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 17. selleckchem.com [selleckchem.com]
- 18. 5-HT2A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
